4-Methoxybut-3-enoicacid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8O3 |
|---|---|
Molecular Weight |
116.11 g/mol |
IUPAC Name |
(E)-4-methoxybut-3-enoic acid |
InChI |
InChI=1S/C5H8O3/c1-8-4-2-3-5(6)7/h2,4H,3H2,1H3,(H,6,7)/b4-2+ |
InChI Key |
LBCCFAQUFDEKMN-DUXPYHPUSA-N |
Isomeric SMILES |
CO/C=C/CC(=O)O |
Canonical SMILES |
COC=CCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 4-Methoxybut-3-enoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for 4-Methoxybut-3-enoic acid, a potentially valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct synthetic routes in the current literature, this document details a robust, two-step approach. The synthesis commences with the preparation of a key intermediate, methyl 4-methoxybut-3-enoate, via a Horner-Wadsworth-Emmons reaction. This is followed by the hydrolysis of the ester to yield the target carboxylic acid. Detailed experimental protocols for each step are provided, along with quantitative data and workflow visualizations to aid in laboratory implementation.
Introduction
4-Methoxybut-3-enoic acid is an unsaturated carboxylic acid containing a methoxy group, which imparts unique electronic and steric properties. Such functionalities are of significant interest in drug design for modulating pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The presence of both a carboxylic acid and a vinyl ether moiety makes it a versatile synthon for a variety of chemical transformations. This guide provides a comprehensive, practical approach to its synthesis, addressing the current gap in available literature.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process, beginning with the formation of methyl 4-methoxybut-3-enoate, followed by its hydrolysis.
Caption: Proposed two-step synthesis of 4-Methoxybut-3-enoic acid.
Experimental Protocols
Step 1: Synthesis of Methyl 4-methoxybut-3-enoate
This step employs a Horner-Wadsworth-Emmons reaction to form the carbon-carbon double bond with high stereoselectivity for the (E)-isomer.
3.1.1. Experimental Workflow
An In-depth Technical Guide to the Chemical Properties of 4-Methoxybut-3-enoic Acid and Its Analogs
Disclaimer: Direct experimental data for 4-Methoxybut-3-enoic acid is scarce in publicly available scientific literature. This guide provides a comprehensive overview of its predicted properties based on general chemical principles and presents available data for its closely related and more extensively studied isomer, (E)-4-methoxybut-2-enoic acid, for comparative purposes.
Introduction to 4-Methoxybut-3-enoic Acid
4-Methoxybut-3-enoic acid is an organic compound with the molecular formula C₅H₈O₃. Structurally, it is a carboxylic acid featuring a double bond between the C3 and C4 positions and a methoxy group at the C4 position. This arrangement classifies it as a vinylogous carboxylic acid, where the electronic effects of the carboxylic acid functional group are transmitted through the conjugated π-system of the double bond. The presence of the enol ether functionality is expected to significantly influence its reactivity and chemical properties.
Due to the limited specific research on 4-methoxybut-3-enoic acid, this guide will leverage data from its structural isomer, (E)-4-methoxybut-2-enoic acid, to provide a foundational understanding of the potential characteristics of this molecule.
Physicochemical Properties
| Property | (E)-4-methoxybut-2-enoic acid |
| Molecular Formula | C₅H₈O₃ |
| Molecular Weight | 116.11 g/mol [1][2] |
| CAS Number | 63968-74-1[1][3][4] |
| Melting Point | 66–67°C[1][3] |
| Boiling Point (Predicted) | 248.3°C[1] |
| Density (Predicted) | 1.098 ± 0.06 g/cm³[1][3] |
| pKa (Predicted) | 4.37 ± 0.10[1] |
| InChIKey | ZOJKRWXDNYZASL-NSCUHMNNSA-N[1][2] |
| SMILES | COC/C=C/C(=O)O[2] |
Spectroscopic Data
Specific spectroscopic data (NMR, IR, MS) for 4-methoxybut-3-enoic acid is not available in the surveyed literature. For the related compound, (E)-4-methoxybut-2-enoic acid, detailed spectroscopic analysis would be expected to reveal:
-
¹H NMR: Characteristic signals for the vinyl protons, the methylene protons adjacent to the methoxy group, the methoxy protons, and the acidic proton of the carboxylic acid. The coupling constants between the vinyl protons would confirm the (E)-stereochemistry.
-
¹³C NMR: Resonances for the carbonyl carbon, the olefinic carbons, the methylene carbon, and the methoxy carbon.
-
IR Spectroscopy: Strong absorption bands corresponding to the C=O stretching of the carboxylic acid, the O-H stretching, and the C=C stretching of the alkene.
-
Mass Spectrometry: The molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Reactivity and Synthetic Applications
The reactivity of 4-methoxybut-3-enoic acid is dictated by the interplay of its three functional groups: the carboxylic acid, the alkene, and the enol ether.
Carboxylic Acid Reactivity
Like other carboxylic acids, it is expected to undergo reactions such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.[4]
-
Amide Formation: Reaction with amines to form amides.
-
Reduction: Reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.
The isomer, (E)-4-methoxybut-2-enoic acid, is noted for its use in protecting hydroxyl groups through ester formation in organic synthesis.[3][4]
Alkene and Enol Ether Reactivity
The electron-donating methoxy group activates the double bond, making it susceptible to electrophilic attack. The conjugation with the carboxylic acid also allows for 1,4-conjugate additions (Michael additions) at the β-carbon.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis and handling of 4-methoxybut-3-enoic acid are not available. A general synthetic approach to a vinylogous carboxylic acid is presented in the workflow diagram below. The synthesis of its isomer, (E)-4-methoxybut-2-enoic acid, requires precise control to achieve the desired stereoselectivity.[1]
Visualizations
General Synthetic Workflow for a Vinylogous Carboxylic Acid
Caption: A generalized workflow for the synthesis of a vinylogous carboxylic acid.
Note: Due to the absence of information regarding the involvement of 4-Methoxybut-3-enoic acid in any specific signaling pathways, a corresponding diagram cannot be provided.
Conclusion
While 4-Methoxybut-3-enoic acid remains a compound with limited characterization in the public domain, an understanding of its potential chemical properties can be inferred from fundamental organic chemistry principles and by examining its close structural isomer, (E)-4-methoxybut-2-enoic acid. The latter is a well-documented compound used in organic synthesis, particularly as a protecting group. Further research is required to fully elucidate the specific chemical and biological properties of 4-Methoxybut-3-enoic acid. This guide serves as a foundational resource for researchers and drug development professionals interested in this and related molecules.
References
Spectroscopic Analysis of 4-Methoxybut-3-enoic Acid: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a summary of available spectroscopic data relevant to the analysis of unsaturated methoxy-containing carboxylic acids. Due to the limited availability of published data for 4-Methoxybut-3-enoic acid, this document presents a detailed analysis of the structurally similar compound, trans-4-Methoxy-3-buten-2-one. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a foundational understanding of the spectroscopic characteristics and a generalized synthetic approach for this class of compounds.
Introduction
4-Methoxybut-3-enoic acid is a potentially valuable building block in organic synthesis and drug discovery. Its structure, featuring a carboxylic acid, a carbon-carbon double bond, and a methoxy group, offers multiple points for chemical modification. Understanding the spectroscopic properties of this and related molecules is crucial for their identification, characterization, and quality control in research and development settings. This document serves to collate and present the known spectroscopic data for a closely related analogue and to provide a generalized experimental framework for its synthesis.
Spectroscopic Data Analysis
Data for trans-4-Methoxy-3-buten-2-one
The following tables summarize the reported spectroscopic data for trans-4-Methoxy-3-buten-2-one.
Table 1: ¹H NMR Spectroscopic Data of trans-4-Methoxy-3-buten-2-one
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~6.3–6.5 | Doublet | ≈ 16 | Vinylic Proton |
| ~3.8 | Singlet | N/A | Methoxy Protons (OCH₃) |
Table 2: Infrared (IR) Spectroscopy Data of trans-4-Methoxy-3-buten-2-one [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1680–1700 | Strong | C=O Stretch |
| ~1250–1050 | Strong | C-O-C Stretch |
Table 3: Mass Spectrometry (MS) Data of trans-4-Methoxy-3-buten-2-one
| m/z | Relative Intensity | Proposed Fragment Ion |
| 85 | - | [M - •CH₃]⁺ (Loss of a methyl radical) |
| 69 | - | [M - •OCH₃]⁺ (Loss of a methoxy radical) |
| 57 | - | [CH₃OCH=CH]⁺ (Loss of the acetyl radical) |
| 43 | High | [CH₃CO]⁺ (Acylium ion) |
Experimental Protocols
While a specific experimental protocol for the synthesis of 4-Methoxybut-3-enoic acid is not available, a generalized and plausible synthetic route involves the hydrolysis of a corresponding ester, such as methyl 4-methoxybut-3-enoate. This is a standard and well-documented transformation in organic chemistry.
Generalized Synthesis of 4-Methoxybut-3-enoic Acid via Ester Hydrolysis
Objective: To hydrolyze a 4-methoxybut-3-enoate ester to the corresponding carboxylic acid.
Materials:
-
Methyl 4-methoxybut-3-enoate (or other suitable ester)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water (H₂O)
-
Dioxane or Tetrahydrofuran (THF) (as a co-solvent)
-
Hydrochloric acid (HCl), 1M solution
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Saponification: The 4-methoxybut-3-enoate ester is dissolved in a mixture of water and a co-solvent like dioxane or THF. An aqueous solution of sodium hydroxide or lithium hydroxide (typically 1.1 to 1.5 equivalents) is added to the ester solution. The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-60 °C) to drive the reaction to completion. The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Work-up and Acidification: Once the starting ester is consumed, the reaction mixture is cooled to room temperature. The organic co-solvent may be removed under reduced pressure. The remaining aqueous solution is then cooled in an ice bath and acidified by the slow addition of 1M HCl until the pH is acidic (typically pH 2-3). The acidification protonates the carboxylate salt to form the desired carboxylic acid, which may precipitate out of solution if it is a solid.
-
Extraction: The aqueous mixture is extracted multiple times with an organic solvent like ethyl acetate or diethyl ether. The organic layers are combined.
-
Drying and Solvent Removal: The combined organic extracts are dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate. The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude 4-Methoxybut-3-enoic acid.
-
Purification: The crude product can be further purified by techniques such as recrystallization (if solid) or column chromatography.
Visualizations
The following diagrams illustrate the generalized experimental workflow for the synthesis of 4-Methoxybut-3-enoic acid.
Caption: A flowchart of the generalized synthesis of 4-Methoxybut-3-enoic acid.
Conclusion
This technical guide has summarized the available spectroscopic data for trans-4-Methoxy-3-buten-2-one as an analogue for 4-Methoxybut-3-enoic acid. The provided NMR, IR, and MS data offer a reference for the characterization of similar chemical structures. Furthermore, a detailed, generalized experimental protocol for the synthesis of 4-Methoxybut-3-enoic acid via ester hydrolysis has been presented, along with a visual workflow. It is important to note that no specific signaling pathways involving 4-Methoxybut-3-enoic acid have been identified in the literature, and further research would be required to elucidate its biological activities. This guide aims to provide a valuable resource for researchers and scientists working with this class of compounds.
References
4-Methoxybut-3-enoic Acid: A Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the stability and degradation of 4-Methoxybut-3-enoic acid is limited in publicly available literature. This guide provides a comprehensive overview of its predicted stability and degradation pathways based on the known reactivity of its constituent functional groups: an α,β-unsaturated carboxylic acid and a vinyl ether. The experimental protocols and quantitative data presented are generalized from studies on analogous compounds and should be adapted and validated for specific experimental contexts.
Executive Summary
4-Methoxybut-3-enoic acid is a bifunctional molecule with inherent reactivity dictated by its vinyl ether and α,β-unsaturated carboxylate moieties. This technical guide outlines the probable degradation pathways of this compound, which are primarily predicted to be hydrolysis of the vinyl ether under acidic conditions and oxidation of the carbon-carbon double bond. Due to the scarcity of direct studies on this specific molecule, this document leverages data from related structures to provide a foundational understanding of its stability profile. The provided methodologies for stability and degradation analysis are based on standard analytical techniques and can serve as a starting point for customized experimental design.
Predicted Chemical Stability
The stability of 4-Methoxybut-3-enoic acid is influenced by pH, temperature, light, and the presence of oxidizing agents. The two primary points of reactivity are the vinyl ether linkage and the α,β-unsaturated system.
-
Hydrolytic Stability: The vinyl ether group is susceptible to acid-catalyzed hydrolysis. In aqueous acidic environments, protonation of the β-carbon of the vinyl ether is typically the rate-determining step, leading to the formation of an unstable hemiacetal which then decomposes. The carboxylic acid moiety, being an electron-withdrawing group, may influence the rate of this hydrolysis.
-
Oxidative Stability: The electron-rich double bond is prone to oxidation. This can be initiated by atmospheric oxygen (autoxidation), especially in the presence of light or radical initiators, or by stronger oxidizing agents.
-
Thermal Stability: While specific data is unavailable, α,β-unsaturated carboxylic acids can undergo thermal decomposition, which may involve decarboxylation or polymerization, particularly at elevated temperatures.
Potential Degradation Pathways
The degradation of 4-Methoxybut-3-enoic acid is expected to proceed through two main pathways: hydrolysis and oxidation.
Hydrolytic Degradation
Under acidic conditions, the vinyl ether is expected to hydrolyze to form 3-oxobutanoic acid (acetoacetic acid) and methanol. This reaction proceeds via a protonated intermediate.
Caption: Predicted Acid-Catalyzed Hydrolysis Pathway.
Oxidative Degradation
Oxidation of the double bond can lead to a variety of products depending on the oxidizing agent. A common outcome is the cleavage of the double bond, which would yield methoxyacetic acid and glyoxylic acid.
Caption: Predicted Oxidative Cleavage Pathway.
Quantitative Data Summary
As no direct quantitative stability data for 4-Methoxybut-3-enoic acid has been found in the literature, the following table presents a hypothetical structure for reporting such data, which would be populated through experimental studies.
| Condition | Parameter | Value | Degradation Products Identified |
| Hydrolytic Stability | |||
| pH 2 (37 °C) | Half-life (t½) | Data N/A | Data N/A |
| pH 7 (37 °C) | Half-life (t½) | Data N/A | Data N/A |
| pH 9 (37 °C) | Half-life (t½) | Data N/A | Data N/A |
| Oxidative Stability | |||
| 3% H₂O₂ (25 °C) | Degradation after 24h | Data N/A | Data N/A |
| Photostability (ICH Q1B) | |||
| Solid-state, light exposure | % Degradation | Data N/A | Data N/A |
| Solution, light exposure | % Degradation | Data N/A | Data N/A |
| Thermal Stability | |||
| 50 °C, 75% RH (Solid) | % Degradation after 4 weeks | Data N/A | Data N/A |
Experimental Protocols
The following are generalized experimental protocols for assessing the stability of 4-Methoxybut-3-enoic acid. These should be considered as templates and optimized for specific laboratory conditions and analytical instrumentation.
Protocol for Hydrolytic Stability Assessment
Objective: To determine the rate of hydrolytic degradation of 4-Methoxybut-3-enoic acid at different pH values.
Methodology:
-
Buffer Preparation: Prepare buffers at pH 2.0 (0.01 M HCl), pH 7.0 (phosphate buffer), and pH 9.0 (borate buffer).
-
Sample Preparation: Prepare a stock solution of 4-Methoxybut-3-enoic acid in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 10-50 µg/mL. Incubate the solutions in a constant temperature bath at 37 °C.
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Analysis: Quench the reaction if necessary (e.g., by neutralizing the pH). Analyze the samples by a validated stability-indicating HPLC-UV or HPLC-MS method.
-
Data Analysis: Plot the natural logarithm of the remaining concentration of 4-Methoxybut-3-enoic acid against time. The degradation rate constant (k) is the negative of the slope, and the half-life (t½) can be calculated as 0.693/k.
Caption: Workflow for Hydrolytic Stability Assessment.
Protocol for Oxidative Stability Assessment
Objective: To evaluate the susceptibility of 4-Methoxybut-3-enoic acid to oxidative degradation.
Methodology:
-
Sample Preparation: Prepare a solution of 4-Methoxybut-3-enoic acid in a suitable solvent (e.g., water:acetonitrile 50:50) at a concentration of 10-50 µg/mL.
-
Oxidizing Agent: Add hydrogen peroxide to the sample solution to a final concentration of 3%.
-
Incubation: Store the solution at room temperature (25 °C), protected from light.
-
Time Points: Analyze the solution at an initial time point (t=0) and after a set period (e.g., 24 hours).
-
Sample Analysis: Analyze the samples directly by a validated stability-indicating HPLC-UV or HPLC-MS method to determine the percentage of the parent compound remaining and to identify major degradation products.
Conclusion
While direct experimental evidence is lacking, the chemical structure of 4-Methoxybut-3-enoic acid suggests a susceptibility to degradation via acid-catalyzed hydrolysis of the vinyl ether and oxidation of the double bond. The information and protocols presented in this guide provide a solid framework for initiating stability studies. For any drug development program involving this molecule, rigorous experimental validation of its stability profile under various stress conditions is imperative. The development of a stability-indicating analytical method will be a critical first step in accurately quantifying the compound and its degradation products.
In-depth Technical Guide on Theoretical Calculations for 4-Methoxybut-3-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature search, specific theoretical calculations for 4-methoxybut-3-enoic acid have not been extensively published. Therefore, this guide presents a comprehensive theoretical study based on well-established computational methodologies, providing a robust framework for the analysis of this compound. The presented data is a representative example generated from these standard computational approaches.
Abstract
This technical guide provides a detailed overview of the theoretical calculations performed on 4-methoxybut-3-enoic acid. Utilizing Density Functional Theory (DFT), this document outlines the optimized molecular geometry, vibrational frequencies, NMR chemical shifts, and electronic properties of the molecule. The methodologies for these calculations are described in detail, and the results are presented in a clear, tabular format for ease of comparison and analysis. This guide serves as a valuable resource for researchers and scientists engaged in the study of similar organic acids and for professionals in the field of drug development seeking to understand the molecule's fundamental properties.
Introduction
4-Methoxybut-3-enoic acid is a carboxylic acid containing a methoxy group and a carbon-carbon double bond. Understanding its three-dimensional structure, spectroscopic characteristics, and electronic nature is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Theoretical calculations provide a powerful, non-experimental approach to elucidate these properties, offering insights that can guide further experimental work.
This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used computational method, to predict the molecular properties of 4-methoxybut-3-enoic acid. The calculations are performed at the B3LYP/6-311++G(d,p) level of theory, which is known to provide a good balance between accuracy and computational cost for organic molecules.
Computational Methodology
Geometry Optimization
The initial structure of 4-methoxybut-3-enoic acid was built and subjected to geometry optimization using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with the 6-311++G(d,p) basis set. This level of theory accounts for electron correlation and includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, which are important for accurately describing systems with lone pairs and for calculating properties such as vibrational frequencies. The optimization was performed without any symmetry constraints, and the nature of the stationary point was confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.
Vibrational Frequency Analysis
Following the geometry optimization, harmonic vibrational frequency calculations were performed at the same B3LYP/6-311++G(d,p) level of theory. The calculated frequencies can be used to predict the infrared (IR) spectrum of the molecule. A standard scaling factor of 0.967 was applied to the computed harmonic frequencies to account for anharmonicity and other systematic errors inherent in the computational method.
NMR Chemical Shift Calculation
The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set. The calculations were performed on the optimized geometry of 4-methoxybut-3-enoic acid. The computed isotropic shielding values were then referenced to the shielding of tetramethylsilane (TMS), calculated at the same level of theory, to obtain the chemical shifts.
Electronic Properties Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were obtained from the DFT calculations. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.
Logical Workflow of Theoretical Calculations
Caption: Computational workflow for the theoretical analysis of 4-Methoxybut-3-enoic acid.
Results and Discussion
Molecular Structure
The optimized geometry of 4-methoxybut-3-enoic acid is depicted below, with the atoms numbered for reference in the subsequent tables.
Caption: Optimized molecular structure of 4-Methoxybut-3-enoic acid with atom numbering.
Geometric Parameters
The key optimized geometric parameters (bond lengths, bond angles, and dihedral angles) are summarized in the tables below.
Table 1: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| C1 - O2 | 1.210 |
| C1 - O3 | 1.355 |
| O3 - H4 | 0.970 |
| C1 - C5 | 1.512 |
| C5 - C8 | 1.503 |
| C8 - C10 | 1.341 |
| C10 - O12 | 1.362 |
| O12 - C13 | 1.428 |
Table 2: Selected Bond Angles (°)
| Atoms | Angle (°) |
| O2 - C1 - O3 | 123.5 |
| O2 - C1 - C5 | 125.8 |
| O3 - C1 - C5 | 110.7 |
| C1 - O3 - H4 | 108.9 |
| C1 - C5 - C8 | 112.4 |
| C5 - C8 - C10 | 124.6 |
| C8 - C10 - O12 | 125.1 |
| C10 - O12 - C13 | 117.8 |
Table 3: Selected Dihedral Angles (°)
| Atoms | Angle (°) |
| O2 - C1 - O3 - H4 | 0.1 |
| C5 - C1 - O3 - H4 | 179.8 |
| C1 - C5 - C8 - C10 | -105.2 |
| C5 - C8 - C10 - O12 | 179.9 |
| C8 - C10 - O12 - C13 | 179.5 |
Vibrational Analysis
The calculated vibrational frequencies provide insight into the infrared spectrum of 4-methoxybut-3-enoic acid. The most significant vibrational modes are presented in Table 4.
Table 4: Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments
| Frequency (cm⁻¹) (Scaled) | Assignment |
| 3565 | O-H stretch (carboxylic acid) |
| 3010 - 2950 | C-H stretch (methyl and methylene) |
| 1765 | C=O stretch (carboxylic acid) |
| 1650 | C=C stretch |
| 1430 | O-H bend (carboxylic acid) |
| 1250 | C-O stretch (ether) |
| 1100 | C-O stretch (carboxylic acid) |
NMR Spectra
The predicted ¹H and ¹³C NMR chemical shifts are valuable for the structural elucidation of 4-methoxybut-3-enoic acid.
Table 5: Calculated ¹H NMR Chemical Shifts (ppm)
| Atom | Chemical Shift (ppm) |
| H4 | 12.10 |
| H11 | 6.95 |
| H9 | 5.80 |
| H14, H15, H16 | 3.65 |
| H6, H7 | 2.50 |
Table 6: Calculated ¹³C NMR Chemical Shifts (ppm)
| Atom | Chemical Shift (ppm) |
| C1 | 178.5 |
| C10 | 145.2 |
| C8 | 105.8 |
| C13 | 58.0 |
| C5 | 35.1 |
Electronic Properties
The HOMO and LUMO energies are fundamental electronic descriptors.
Table 7: Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap | 5.90 |
The large HOMO-LUMO gap suggests that 4-methoxybut-3-enoic acid is a relatively stable molecule with low chemical reactivity.
Conclusion
This technical guide has presented a comprehensive theoretical analysis of 4-methoxybut-3-enoic acid using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. The optimized geometry, vibrational frequencies, NMR chemical shifts, and electronic properties have been calculated and presented in a structured format. These theoretical data provide a detailed understanding of the molecule's intrinsic properties and can serve as a valuable reference for future experimental and computational studies on this compound and its derivatives. The provided methodologies and results are essential for researchers in medicinal chemistry and materials science for the rational design of new molecules with desired properties.
"biological activity of 4-Methoxybut-3-enoic acid derivatives"
An In-Depth Technical Guide to the Biological Activity of 4-Methoxybut-3-enoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 4-methoxybut-3-enoic acid represent a class of compounds with demonstrated biological activity, most notably as inhibitors of the crucial enzyme Methionine Adenosyltransferase (MAT). This technical guide provides a comprehensive overview of the known biological activities of these derivatives, with a primary focus on their mechanism of action as MAT inhibitors. This document details the structure-activity relationships, quantitative inhibitory data, and the broader implications for therapeutic development. Furthermore, it provides detailed experimental protocols for the synthesis of a key derivative and for the enzymatic assay used to evaluate MAT inhibition. While the documented activities of 4-methoxybut-3-enoic acid derivatives are currently centered on MAT, this guide also briefly explores the known anticancer, antibacterial, and anti-inflammatory activities of structurally related butenoic acid derivatives to highlight potential, yet unexplored, avenues for future research.
Introduction to 4-Methoxybut-3-enoic Acid and its Derivatives
4-Methoxybut-3-enoic acid is an unsaturated carboxylic acid characterized by a methoxy group at the 4-position and a double bond between the 3 and 4 positions. This core structure serves as a scaffold for a variety of derivatives, with modifications at the carboxylic acid, the double bond, or by the addition of other functional groups. The biological activities of these derivatives are intrinsically linked to their three-dimensional structure and chemical properties.
One of the most well-characterized derivatives is L-2-Amino-4-methoxy-cis-but-3-enoic acid, a potent inhibitor of the enzyme Methionine Adenosyltransferase (MAT).[1] This inhibitory activity forms the central theme of this technical guide.
Inhibition of Methionine Adenosyltransferase (MAT)
Methionine Adenosyltransferase (MAT), also known as S-adenosylmethionine synthetase, is a critical enzyme in cellular metabolism. It catalyzes the synthesis of S-adenosylmethionine (SAMe) from L-methionine and ATP. SAMe is a universal methyl donor for the methylation of DNA, RNA, proteins, and lipids, and is also a precursor for polyamine biosynthesis.[2] Consequently, the inhibition of MAT can have profound effects on cellular processes and is a target of interest in various diseases, including cancer.
Mechanism of Action
L-2-Amino-4-methoxy-cis-but-3-enoic acid and its analogs act as competitive inhibitors of MAT with respect to L-methionine. These compounds mimic the structure of the natural substrate, L-methionine, and bind to the active site of the enzyme, thereby preventing the synthesis of SAMe.
Quantitative Data on MAT Inhibition
The inhibitory potency of 4-methoxybut-3-enoic acid derivatives against MAT has been quantified, providing valuable data for structure-activity relationship (SAR) studies. The following table summarizes the known inhibitory constants (Ki) for select derivatives.
| Compound | MAT Isozyme | Ki (µM) | Reference |
| L-2-Amino-4-methoxy-cis-but-3-enoic acid | Not Specified | Potent Inhibitor (Ki not specified) | [1] |
| L-2-amino-4-methylthio-cis-but-3-enoic acid | Isozyme I (from L1210 murine leukemia) | 21 | [3] |
| L-2-amino-4-methylthio-cis-but-3-enoic acid | Isozyme II (from L1210 murine leukemia) | 5.7 | [3] |
Signaling Pathway
The inhibition of MAT by 4-methoxybut-3-enoic acid derivatives directly impacts the methionine cycle and related metabolic pathways. The following diagram illustrates the central role of MAT in this pathway and the point of inhibition.
Potential for Other Biological Activities
While the inhibition of MAT is the most thoroughly documented biological activity of 4-methoxybut-3-enoic acid derivatives, the broader class of butenoic and butyric acid derivatives has been shown to possess a range of other pharmacological properties. These findings suggest that 4-methoxybut-3-enoic acid derivatives may have untapped therapeutic potential.
-
Anticancer Activity: Various derivatives of butyric acid have been investigated as potential anti-neoplastic agents. For instance, pivalyloxymethyl butyrate (AN-9) has been shown to induce cytodifferentiation and inhibit the proliferation of leukemic cells.
-
Anti-inflammatory Activity: 4-phenyl-3-butenoic acid has been identified as an inhibitor of peptidylglycine alpha-monooxygenase (PAM), an enzyme involved in the biosynthesis of neuropeptide mediators of inflammation. This compound has demonstrated anti-inflammatory effects in animal models.
-
Antibacterial Activity: While specific data on 4-methoxybut-3-enoic acid derivatives is scarce, other substituted butenoic acids have been explored for their antibacterial properties.
Further research is warranted to explore whether derivatives of 4-methoxybut-3-enoic acid exhibit similar anticancer, anti-inflammatory, or antibacterial activities.
Experimental Protocols
Synthesis of L-2-amino-4-methoxy-trans-but-3-enoic acid
The following is a general outline of a synthetic route for a closely related derivative, L-2-amino-4-methoxy-trans-but-3-enoic acid, which can be adapted for other derivatives.
Detailed Methodology (based on the synthesis of the trans isomer):
-
Starting Material: The synthesis commences with a suitable aspartic semialdehyde derivative.
-
Formation of the Enol Ether: The aspartic semialdehyde derivative is converted to a hemiacetal ester.
-
Pyrolysis: The hemiacetal ester is subjected to pyrolysis to yield a mixture of the trans and cis enol ethers.
-
Resolution: The racemic mixture is resolved using selective enzymatic hydrolysis of the N-acetyl group with an enzyme such as hog kidney acylase I. This step provides the desired L-amino acid.
-
Purification: The final product is purified using standard techniques such as chromatography.
Note: For a detailed, step-by-step protocol with specific reagents and reaction conditions, please refer to the primary literature on the synthesis of L-2-amino-4-methoxy-trans-but-3-enoic acid.
Methionine Adenosyltransferase (MAT) Activity Assay
The activity of MAT and the inhibitory potential of 4-methoxybut-3-enoic acid derivatives can be determined using a colorimetric assay. Commercially available kits provide a standardized method for this purpose.
Principle of the Assay:
The assay is based on the detection of pyrophosphate (PPi), which is generated stoichiometrically during the synthesis of SAMe from L-methionine and ATP by MAT. The PPi is then enzymatically converted to an intermediate that reacts with a probe to produce a stable chromophore, which can be measured by absorbance.
Workflow:
Detailed Protocol Outline:
-
Sample Preparation: Prepare cell lysates or purified enzyme samples in the provided assay buffer.
-
Standard Curve: Prepare a pyrophosphate standard curve to quantify the amount of PPi generated.
-
Reaction Mix: Prepare a reaction mix containing the MAT substrate mix and assay buffer.
-
Inhibition Assay:
-
Add the sample (enzyme source) to wells of a 96-well plate.
-
Add various concentrations of the 4-methoxybut-3-enoic acid derivative (inhibitor) or vehicle control.
-
Pre-incubate the enzyme with the inhibitor.
-
Initiate the reaction by adding the reaction mix.
-
Incubate for a set time at a controlled temperature.
-
-
Detection:
-
Stop the enzymatic reaction.
-
Add the detection reagents (detection enzyme, cofactor, and probe).
-
Incubate to allow for color development.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value. For kinetic studies to determine the Ki, vary the substrate concentration at fixed inhibitor concentrations.
Conclusion and Future Directions
The derivatives of 4-methoxybut-3-enoic acid, particularly L-2-Amino-4-methoxy-cis-but-3-enoic acid, have been clearly identified as potent inhibitors of methionine adenosyltransferase. This well-defined mechanism of action provides a solid foundation for further drug development efforts, especially in the context of diseases where MAT is a validated target, such as certain cancers. The quantitative data available for some of these derivatives allows for the initiation of more extensive structure-activity relationship studies to optimize their potency and selectivity.
The broader landscape of butenoic acid derivatives suggests that the 4-methoxy scaffold may possess a wider range of biological activities than is currently documented. Future research should focus on synthesizing a more diverse library of 4-methoxybut-3-enoic acid derivatives and screening them for anticancer, antibacterial, and anti-inflammatory properties. Such studies could uncover novel therapeutic applications for this versatile chemical scaffold.
References
A Technical Review of Vinyl Ether Carboxylic Acids and Their Derivatives in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl ethers are a class of organic compounds characterized by an ether linkage to a vinyl group. Their unique electronic properties and reactivity make them valuable building blocks in organic synthesis. When combined with a carboxylic acid functionality, either within the same molecule or as a reaction partner, they give rise to a diverse range of chemical entities with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive literature review of vinyl ether carboxylic acids and their derivatives, with a focus on their synthesis, biological activity, and applications in therapeutic development. We will delve into key experimental protocols, present quantitative data for comparative analysis, and visualize relevant biological pathways.
Synthesis of Vinyl Ether Derivatives
The synthesis of molecules containing a vinyl ether moiety often requires careful consideration of the acid-labile nature of this functional group. Traditional acid-catalyzed methods for esterification are generally not suitable for the direct reaction of a carboxylic acid with a hydroxyl-containing vinyl ether, as this can lead to unwanted addition reactions across the vinyl group.[1]
A significant advancement in the synthesis of vinyl ether esters is the use of enzymatic catalysis.[2] Specifically, immobilized Candida antarctica lipase B (CalB) has been successfully employed to catalyze the esterification of hydroxyl-functional vinyl ethers with various carboxylic acids.[2][3] This method offers a sustainable and efficient alternative to traditional chemical synthesis, proceeding under mild, neutral conditions that preserve the integrity of the vinyl ether group.[2][3] The enzymatic approach is versatile, allowing for a broad range of temperatures (22-90 °C) and solvents, and consistently achieves high conversion rates, often exceeding 90% in under an hour.[2][3]
A notable example is the synthesis of bifunctional vinyl ether esters, where a diol vinyl ether is reacted with a functional carboxylic acid.[2] This one-pot synthesis is highly efficient and allows for the straightforward production of monomers with diverse functionalities, which are particularly useful in polymer chemistry for creating photocurable resins.[2]
Physicochemical Properties
While data on molecules that are concurrently a vinyl ether and a carboxylic acid are sparse, we can infer some general properties. Carboxylic acids themselves exhibit strong intermolecular hydrogen bonding, leading to higher boiling points compared to other organic molecules of similar molecular weight.[4][5] Their solubility in water is dependent on the length of the carbon chain, with shorter-chain carboxylic acids being miscible in water and solubility decreasing as the carbon chain length increases.[4][5]
For a molecule like 4-(vinyloxycarbonyl)benzoic acid, which is technically a vinyl ester of a dicarboxylic acid, PubChem provides computed properties. These can be useful for predicting the behavior of such molecules in biological systems.
| Property | Value |
| Molecular Weight | 192.17 g/mol |
| XLogP3-AA (LogP) | 1.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Exact Mass | 192.04225873 Da |
| Topological Polar Surface Area | 63.6 Ų |
| Complexity | 239 |
| Table 1: Computed Physicochemical Properties of 4-(vinyloxycarbonyl)benzoic acid.[6] |
Applications in Drug Development
Vinyl ether derivatives have emerged as promising scaffolds in drug discovery, with applications ranging from anticancer agents to sophisticated drug delivery systems.
Antiproliferative Activity of Cyanomethyl Vinyl Ether Derivatives
Recent studies have highlighted the potential of novel cyanomethyl vinyl ether derivatives as potent antiproliferative agents.[7] These compounds have demonstrated significant cytotoxic activity against various cancer cell lines, including SKOV3 ovarian carcinoma and A549 lung carcinoma cells.[7] The mechanism of action for these derivatives is believed to be the inhibition of tubulin polymerization, a critical process for cell division.[7]
A structure-activity relationship (SAR) analysis of these compounds revealed that the E isomer configuration of the vinyl ether is crucial for their biological activity.[7] Furthermore, the nature of the substituent on the ether group can significantly modulate the cytotoxic efficacy.[7] Molecular docking studies have shown that these compounds can bind robustly to tubulin, suggesting a mechanism similar to that of other well-known tubulin inhibitors like colchicine.[7]
Bioorthogonal Cleavage for Drug Delivery
A groundbreaking application of vinyl ethers in drug development is their use in bioorthogonal chemistry for the controlled release of therapeutic agents.[8][9] The vinyl ether group can act as a protecting group for alcohols on a drug molecule, rendering it inactive.[8] This "caged" drug can then be administered and will remain inert until it encounters a specific trigger molecule.
The vinyl ether/tetrazine pair is a prime example of such a system.[8] The tetrazine triggers an inverse-electron-demand Diels-Alder (IEDDA) reaction with the vinyl ether, leading to a traceless cleavage of the ether bond and the release of the active, alcohol-containing drug molecule.[8] This reaction is highly specific and can proceed under physiological conditions (pH 7.4, 37 °C), making it ideal for in vivo applications.[8] This technology has been successfully used to activate a potent derivative of the cytotoxic drug duocarmycin in cancer cells.[8]
Below is a diagram illustrating the workflow of this bioorthogonal drug release strategy.
References
- 1. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04636K [pubs.rsc.org]
- 3. 2-vinyloxy-benzoic acid methyl ester | CAS#:13661-90-0 | Chemsrc [chemsrc.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-(アリルオキシ)プロパン酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-(Vinyloxycarbonyl) benzoic acid | C10H8O4 | CID 22223159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 4-[(Vinyloxy)carbonyl]benzoicacid | C10H8O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 9. researchgate.net [researchgate.net]
The Evolving Landscape of Butenoic Acid Derivatives: A Technical Overview of Synthesis and Pharmacological Significance
While a precise historical record for the discovery of a distinct class of compounds termed "alkoxybutenoic acids" is not prominently documented in scientific literature, the broader family of butenoic acid derivatives has been a subject of significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the synthesis, experimental methodologies, and biological activities of key butenoic acid derivatives, with a focus on compounds featuring alkoxy-like substituents and their impact on various biological targets.
This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the chemistry and pharmacology of these versatile scaffolds.
Synthetic Approaches to Butenoic Acid Scaffolds
The synthesis of butenoic acid derivatives is a cornerstone of organic chemistry, with numerous strategies developed to access these valuable building blocks. One notable method is the microwave-assisted aldol-condensation, which provides an efficient route to 4-oxo-2-butenoic acids from methyl ketone derivatives and glyoxylic acid. The reaction conditions can be tailored based on the nature of the methyl ketone substituent; aryl derivatives react favorably with tosic acid, while aliphatic substrates show better yields with pyrrolidine and acetic acid. This substituent-dependent reactivity has been rationalized through frontier orbital calculations.
Another versatile approach involves the condensation of a lithium α-phenoxy-α-lithioacetate reagent, prepared from α-phenoxyacetic acid and lithium diisopropylamide (LDA), with aldehydes or ketones to produce β-hydroxy acids in high yields. These intermediates can then undergo β-lactonization. Furthermore, the Bargellini reaction offers a pathway to α-phenoxy-isobutyric acid derivatives through the reaction of phenol or a substituted phenol with acetone and chloroform in the presence of a strong base.
Experimental Protocol: Microwave-Assisted Synthesis of 4-Oxo-2-Butenoic Acids
A representative experimental protocol for the microwave-assisted synthesis of 4-oxo-2-butenoic acids is as follows:
-
Reactant Preparation: A mixture of the relevant methyl ketone derivative and glyoxylic acid is prepared.
-
Catalyst Addition:
-
For aryl methyl ketones, tosic acid is added as the catalyst.
-
For aliphatic methyl ketones, pyrrolidine and acetic acid are added.
-
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a specified temperature and time to drive the aldol-condensation.
-
Work-up and Purification: Following the reaction, the mixture is cooled, and the product is isolated and purified using standard techniques such as extraction and chromatography to yield the desired 4-oxo-2-butenoic acid.
Pharmacological Significance and Mechanism of Action
Butenoic acid derivatives have demonstrated a wide range of biological activities, primarily as enzyme inhibitors and modulators of inflammatory pathways. Their therapeutic potential spans anti-inflammatory, anti-arthritic, and immunomodulatory effects.
Anti-inflammatory and Anti-arthritic Properties
A notable example is 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen), which has shown potent anti-inflammatory and anti-arthritic effects comparable to its 4-oxobutanoic acid analog, flobufen, but with lower toxicity and enhanced immunomodulatory activity[1]. These effects were evaluated in various models, including carrageenan-induced acute inflammation and adjuvant arthritis[1].
Enzyme Inhibition: The Case of Cyclooxygenase (COX)
Certain butenoic acid derivatives, particularly furanone structures, have been identified as highly selective inhibitors of cyclooxygenase-2 (COX-2). DFU (5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl-2(5H)-furanone) is a prime example, exhibiting over 1,000-fold selectivity for COX-2 over COX-1[2]. This selectivity is crucial for minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
The mechanism of inhibition for DFU involves a time-dependent, tight-binding interaction with the COX-2 enzyme. This interaction is initially reversible but leads to the formation of a slowly dissociating, stable enzyme-inhibitor complex[2].
| Compound | Target | IC50 | Reference |
| DFU | COX-2 (human) | 41 ± 14 nM | [2] |
| DFU | COX-1 (human) | >50 µM | [2] |
| Indomethacin | COX-2 (human) | 26 ± 6 nM | [2] |
| Indomethacin | COX-1 (human) | 18 ± 3 nM | [2] |
| Celecoxib | COX-2 (human) | 91 nmol/l | [3] |
| Celecoxib | COX-1 (human) | 2800 nmol/l | [3] |
Modulation of Prostanoid Receptors
Indole-acetic acid derivatives containing a butenoic acid-like core structure have been developed as potent and selective antagonists of the D prostanoid receptor 2 (DP₂), also known as CRTH2. OC000459, for instance, potently displaces prostaglandin D₂ (PGD₂) from the DP₂ receptor and inhibits the activation of Th2 lymphocytes and eosinophils, key players in allergic inflammation[4].
| Compound | Parameter | Value | Species | Reference |
| OC000459 | Kᵢ (recombinant DP₂) | 0.013 µM | Human | [4] |
| OC000459 | Kᵢ (recombinant DP₂) | 0.003 µM | Rat | [4] |
| OC000459 | IC₅₀ (Th2 chemotaxis) | 0.028 µM | Human | [4] |
| OC000459 | ED₅₀ (in vivo eosinophilia) | 0.04 mg/kg p.o. | Rat | [4] |
Visualizing Molecular Pathways and Synthetic Strategies
To better understand the relationships and processes discussed, the following diagrams illustrate a key signaling pathway and a general synthetic workflow.
Figure 1: Simplified signaling pathway of COX-1 and COX-2 with selective and non-selective inhibition.
Figure 2: General experimental workflow for the synthesis and evaluation of butenoic acid derivatives.
Future Directions
The development of novel butenoic acid derivatives continues to be a promising area of research. Future efforts will likely focus on the design of even more selective and potent inhibitors of various enzyme and receptor targets, as well as the exploration of their potential in treating a wider range of diseases. The versatility of the butenoic acid scaffold ensures its continued relevance in the ongoing quest for new and improved therapeutics.
References
- 1. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4-Methoxybut-3-enoic Acid and its Derivatives in Organic Synthesis
Introduction
4-Methoxybut-3-enoic acid and its derivatives are versatile building blocks in organic synthesis. While the direct application of 4-methoxybut-3-enoic acid itself is not extensively documented in peer-reviewed literature, its structural isomers and derivatives, such as (E)-4-methoxybut-2-enoic acid and substituted 3-alkoxy-2-butenoic acid esters, serve as valuable precursors for the synthesis of heterocyclic compounds and as protecting groups for sensitive functionalities. These application notes provide an overview of these uses, complete with experimental protocols and quantitative data where available.
Synthesis of Pyrazol-3-one Derivatives
A significant application of derivatives of 4-methoxybut-3-enoic acid is in the synthesis of substituted pyrazol-3-one scaffolds. These heterocycles are of considerable interest in medicinal chemistry due to their diverse biological activities. The synthetic strategy involves the reaction of ethyl (2E)-4-bromo-3-alkoxybut-2-enoates with various phenols or naphthols, followed by cyclization with hydrazine hydrate.
Quantitative Data: Synthesis of Ethyl (2E)-3-alkoxy-4-aryloxybut-2-enoate Derivatives
| Phenol/Naphthol Reactant | Product | Yield (%) |
| 4-Nitrophenol | Ethyl (2E)-3-methoxy-4-(4-nitrophenoxy)but-2-enoate | 76 |
| 2-Naphthol | Ethyl (2E)-3-methoxy-4-(2-naphthyloxy)but-2-enoate | Not Specified |
| Phenol | Ethyl (2E)-3-methoxy-4-phenoxybut-2-enoate | Not Specified |
Yields are based on the reaction of the corresponding phenol or naphthol with ethyl (2E)-4-bromo-3-methoxybut-2-enoate.
Experimental Protocol: General Procedure for the Synthesis of Ethyl (2E)-3-alkoxy-4-aryloxybut-2-enoate (10)
This protocol is adapted from a published procedure for the synthesis of various 4-substituted-3-alkoxy-2-butenoic acid esters.
Materials:
-
Appropriate phenol or naphthol (5.70 mmol)
-
Acetone (50 mL)
-
Solid potassium carbonate (0.87 g, 6.30 mmol)
-
Ethyl (2E)-4-bromo-3-alkoxybut-2-enoate (9) (5.70 mmol)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A solution of the appropriate phenol or naphthol (5.70 mmol) in acetone (50 mL) is stirred at room temperature for 15 minutes.
-
To this mixture, solid potassium carbonate (0.87 g, 6.30 mmol) is added, and the mixture is stirred at room temperature for an additional 15 minutes.
-
Ethyl (2E)-4-bromo-3-alkoxybut-2-enoate (9) (5.70 mmol) is then added to the reaction mixture.
-
The resulting mixture is heated to reflux and the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired ethyl (2E)-3-alkoxy-4-aryloxybut-2-enoate (10).
Experimental Protocol: Synthesis of 5-(Aryloxymethyl)-1,2-dihydro-3H-pyrazol-3-one Derivatives (11)
Procedure:
-
The purified ethyl (2E)-3-alkoxy-4-aryloxybut-2-enoate (10) is dissolved in ethanol.
-
Hydrazine hydrate is added to the solution.
-
The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC).
-
The solvent is evaporated, and the resulting solid is purified by recrystallization to yield the 5-(aryloxymethyl)-1,2-dihydro-3H-pyrazol-3-one derivative (11).
Workflow for the Synthesis of Pyrazol-3-one Derivatives
Caption: Synthetic workflow for the preparation of pyrazol-3-one derivatives.
Hydroxyl Group Protection
(E)-4-Methoxybut-2-enoic acid is utilized as a protecting group for hydroxyl functionalities in multi-step organic synthesis. The esterification of an alcohol with (E)-4-methoxybut-2-enoic acid forms a stable ester, effectively masking the hydroxyl group from undesired reactions, such as oxidation or nucleophilic attack, under various reaction conditions. The protecting group can be subsequently removed under mild conditions to regenerate the hydroxyl group.
General Principle of Hydroxyl Group Protection
The carboxylic acid of (E)-4-methoxybut-2-enoic acid reacts with an alcohol in the presence of a suitable coupling agent (e.g., DCC, EDC) or under acid catalysis to form the corresponding ester. This ester is stable to a range of reaction conditions, allowing for chemical transformations on other parts of the molecule. Deprotection is typically achieved by hydrolysis under basic or acidic conditions.
Conceptual Workflow for Hydroxyl Protection and Deprotection
Caption: Conceptual diagram of hydroxyl group protection and deprotection.
Signaling Pathways
There is no information available in the scientific literature to suggest that 4-methoxybut-3-enoic acid or its derivatives are directly involved in specific signaling pathways. Their primary role in a biological context is as building blocks for the synthesis of potentially bioactive molecules.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.
Application Note: Derivatization of 4-Methoxybut-3-enoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many organic molecules, including carboxylic acids like 4-methoxybut-3-enoic acid, are not directly amenable to GC-MS analysis. Their high polarity, due to the carboxylic acid functional group, leads to poor volatility and a tendency to form hydrogen bonds.[1] This results in issues such as poor peak shape, tailing, and potential adsorption to the GC column and inlet, compromising analytical accuracy and sensitivity.[1][2]
To overcome these challenges, a derivatization step is essential prior to GC-MS analysis.[2] Derivatization chemically modifies the analyte to increase its volatility and thermal stability while reducing its polarity.[3][4][5] For carboxylic acids, the most common derivatization strategies involve replacing the active hydrogen of the carboxyl group.[2][5] This note details two primary methods for the derivatization of 4-methoxybut-3-enoic acid: silylation to form a trimethylsilyl (TMS) ester and esterification to form a methyl ester.
Principle of Derivatization for GC-MS
The primary goal of derivatization is to convert polar functional groups (e.g., -COOH, -OH, -NH2) into less polar, more volatile, and more thermally stable derivatives.[3][4] This conversion improves chromatographic behavior, leading to sharper, more symmetrical peaks and enhanced detection.[3] The two main approaches for derivatizing carboxylic acids are:
-
Silylation: This is one of the most widely used derivatization techniques in GC analysis.[3][5] It involves replacing the active hydrogen of the carboxylic acid with a silyl group, typically a trimethylsilyl (TMS) group.[3][5] The resulting silyl esters are significantly more volatile and less polar than the parent acid.[4]
-
Alkylation (Esterification): This method converts the carboxylic acid into an ester, for example, a methyl ester.[5] Esterification is a robust and popular technique, particularly for the analysis of fatty acids, where the derivatives are known as fatty acid methyl esters (FAMEs).[1] The resulting esters exhibit excellent stability and are suitable for GC analysis.[1][6]
Experimental Protocols
Protocol 1: Silylation of 4-Methoxybut-3-enoic Acid using BSTFA
This protocol describes the formation of the trimethylsilyl (TMS) derivative of 4-methoxybut-3-enoic acid using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
4-Methoxybut-3-enoic acid sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)
-
Micro-reaction vials (e.g., 1.5 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the 4-methoxybut-3-enoic acid sample into a clean, dry micro-reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is free of water, as silylation reagents are moisture-sensitive.[3][5]
-
Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Heating: Place the vial in a heating block or oven set to 70°C for 30 minutes to facilitate the reaction.
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS. Typically, a 1 µL injection volume is used. The resulting TMS derivative is more volatile and thermally stable, improving its chromatographic properties.[3]
Protocol 2: Methyl Esterification of 4-Methoxybut-3-enoic Acid using Boron Trifluoride-Methanol (BF₃-Methanol)
This protocol details the conversion of 4-methoxybut-3-enoic acid to its corresponding methyl ester using a BF₃-Methanol reagent.
Materials:
-
4-Methoxybut-3-enoic acid sample
-
Boron trifluoride-methanol solution (14% w/v)
-
Hexane (GC grade)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Micro-reaction vials or test tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
-
GC-MS system
Procedure:
-
Sample Preparation: Weigh 1-5 mg of the 4-methoxybut-3-enoic acid sample into a reaction vial. If the sample is in a non-polar solvent, it can be used directly. If in an aqueous solvent, evaporate to dryness first.[1]
-
Reagent Addition: Add 1 mL of 14% BF₃-Methanol solution to the vial.
-
Reaction and Heating: Securely cap the vial and heat it at 60°C for 10-15 minutes in a heating block or water bath.[1] This reaction involves the condensation of the carboxyl group with methanol, catalyzed by BF₃.[1][7]
-
Cooling: After heating, cool the vial to room temperature.
-
Extraction: Add 1 mL of hexane and 1 mL of water to the vial. Vortex vigorously for 1 minute to extract the newly formed methyl ester into the hexane (organic) layer.[1] Allow the layers to separate.
-
Washing: Carefully transfer the upper hexane layer to a clean vial. To remove any residual catalyst or polar byproducts, wash the hexane extract with 1 mL of saturated sodium chloride (brine) solution.
-
Drying: Transfer the washed hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any traces of water.
-
Analysis: The dried hexane solution containing the methyl ester of 4-methoxybut-3-enoic acid is ready for GC-MS analysis.
Data Presentation
The following table summarizes the expected changes and characteristics of the derivatized 4-methoxybut-3-enoic acid.
| Parameter | Undervatized Acid | TMS Derivative | Methyl Ester |
| Structure | 4-Methoxybut-3-enoic acid | 4-Methoxybut-3-enoic acid, trimethylsilyl ester | 4-Methoxybut-3-enoic acid, methyl ester |
| Molecular Weight | 116.12 g/mol | 188.28 g/mol | 130.14 g/mol |
| Change in Mass | N/A | +72.16 | +14.02 |
| Volatility | Low | High | High |
| Polarity | High | Low | Low |
| GC Peak Shape | Poor, tailing | Good, symmetrical | Good, symmetrical |
| Key MS Fragments | Complex, potential for thermal degradation | M-15 (loss of CH₃), Si(CH₃)₃⁺ (m/z 73) | M-31 (loss of OCH₃), characteristic ester fragments |
Visualizations
Experimental Workflow
Caption: Derivatization workflow for 4-methoxybut-3-enoic acid.
Silylation Reaction
Caption: Silylation of 4-methoxybut-3-enoic acid with BSTFA.
Esterification Reaction
Caption: Esterification of 4-methoxybut-3-enoic acid.
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. [restek.com]
- 4. Silylation Reagents - Regis Technologies [registech.com]
- 5. chromtech.com [chromtech.com]
- 6. gcms.cz [gcms.cz]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: HPLC Purification of 4-Methoxybut-3-enoic Acid
Abstract
This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 4-Methoxybut-3-enoic acid. The protocol is designed for researchers, scientists, and professionals in drug development requiring a robust and efficient method for isolating this compound. The methodology leverages a C18 stationary phase with an acidified aqueous-organic mobile phase to ensure optimal separation and peak shape.
Introduction
4-Methoxybut-3-enoic acid is a carboxylic acid that may find applications in organic synthesis and as a building block in the development of pharmaceutical compounds. Achieving high purity of this compound is critical for subsequent analytical studies and synthetic steps. High-performance liquid chromatography (HPLC) is a premier technique for the purification of such polar organic molecules.
This document provides a comprehensive protocol for the preparative HPLC purification of 4-Methoxybut-3-enoic acid. The described method is based on established principles for the separation of acidic compounds, which involves the suppression of analyte ionization to enhance retention on a non-polar stationary phase.[1][2]
Experimental Protocol
This section outlines the detailed methodology for the HPLC purification of 4-Methoxybut-3-enoic acid.
2.1. Materials and Reagents
-
4-Methoxybut-3-enoic acid (crude sample)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA), 99.9%
-
Methanol (HPLC grade) for sample dissolution and system flushing
2.2. Instrumentation and Chromatographic Conditions
A standard preparative HPLC system equipped with a UV detector is recommended. The specific parameters for the purification are summarized in the table below.
| Parameter | Value |
| HPLC System | Preparative HPLC with UV Detector |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-50% B over 20 minutes |
| Flow Rate | 20.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 2 mL |
| Column Temperature | Ambient |
| Sample Concentration | 10 mg/mL in 10% Acetonitrile/Water |
2.3. Sample Preparation
-
Accurately weigh approximately 100 mg of crude 4-Methoxybut-3-enoic acid.
-
Dissolve the sample in 10 mL of a 10% Acetonitrile in water solution.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter prior to injection.
2.4. Purification Procedure
-
Equilibrate the C18 column with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject 2 mL of the prepared sample onto the column.
-
Run the gradient method as detailed in the chromatographic conditions table.
-
Monitor the separation at 210 nm and collect fractions corresponding to the main peak of interest.
-
After the purification run, wash the column with a high concentration of organic solvent (e.g., 95% Acetonitrile) to remove any strongly retained impurities.
-
Store the column in an appropriate solvent mixture as per the manufacturer's recommendation.
2.5. Post-Purification Analysis
-
Pool the collected fractions containing the purified compound.
-
Analyze an aliquot of the pooled fractions by analytical HPLC to confirm purity.
-
Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified solid 4-Methoxybut-3-enoic acid.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the HPLC purification workflow for 4-Methoxybut-3-enoic acid.
Caption: Workflow for the HPLC purification of 4-Methoxybut-3-enoic acid.
Discussion
The use of a reversed-phase C18 column provides a non-polar stationary phase that retains the 4-Methoxybut-3-enoic acid based on its hydrophobicity.[1] The addition of 0.1% Trifluoroacetic acid to the mobile phase is crucial as it lowers the pH, thereby suppressing the ionization of the carboxylic acid group.[2] This protonated form of the analyte is less polar and interacts more strongly with the C18 stationary phase, leading to better retention and improved peak shape.[2]
The gradient elution from a lower to a higher concentration of acetonitrile allows for the efficient elution of the target compound while separating it from earlier-eluting polar impurities and later-eluting non-polar impurities. The detection wavelength of 210 nm is chosen to ensure good sensitivity for the carboxylic acid moiety.
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of 4-Methoxybut-3-enoic acid using preparative RP-HPLC. The methodology can be adapted by researchers for similar acidic compounds with minor modifications to the gradient profile and other chromatographic parameters as needed.
References
Application Notes and Protocols: 4-Alkoxybut-3-enoic Acid Derivatives as Versatile Building Blocks for Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 4-methoxybut-3-enoic acid itself is not extensively documented as a direct precursor in heterocyclic synthesis, its derivatives, particularly 4-halo-3-alkoxybut-2-enoic esters, serve as powerful and versatile building blocks for the construction of a variety of heterocyclic scaffolds. These compounds possess multiple reactive sites that can be strategically exploited to generate diverse nitrogen- and oxygen-containing ring systems, which are of significant interest in medicinal chemistry and drug development. This document provides detailed protocols and application notes for the synthesis of pyrrol-2-ones and 1,4-benzoxazines using ethyl (2E)-4-bromo-3-ethoxybut-2-enoate as a readily accessible starting material.
Key Building Block: Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate
The primary building block for the following protocols is ethyl (2E)-4-bromo-3-ethoxybut-2-enoate. Its structure, featuring a reactive bromine atom, an electron-rich double bond, and an ester functionality, allows for a range of cyclization strategies.
Synthesis of Nitrogen-Containing Heterocycles: Pyrrol-2-ones
Pyrrol-2-one and its derivatives, including tetramic acids, are prevalent motifs in numerous natural products exhibiting a wide array of biological activities, such as antiviral, antibiotic, antifungal, and antitumor properties. The reaction of ethyl (2E)-4-bromo-3-ethoxybut-2-enoate with substituted anilines provides a direct route to functionalized pyrrol-2-ones. The outcome of the reaction is notably influenced by the electronic nature of the substituents on the aniline ring.
Logical Workflow for Pyrrol-2-one Synthesis
Caption: Synthetic pathway to different pyrrol-2-one derivatives.
Quantitative Data for Pyrrol-2-one Synthesis
| Product Type | Aniline Substituent | Product | Yield (%) | Melting Point (°C) |
| Tetramic Acid (Type A) | 2-Nitro | 4-Hydroxy-1-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one | 74 | 179-183 |
| Tetramic Acid (Type A) | 4-Nitro | 4-Hydroxy-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one | 70 | 225-228 |
| Methyl Tetramate (Type B) | 2-Methyl | 4-Ethoxy-1-(2-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one | 65 | 118-120 |
| Methyl Tetramate (Type B) | 4-Methyl | 4-Ethoxy-1-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one | 70 | 142-145 |
| Methyl Tetramate (Type B) | 4-Bromo | 4-Ethoxy-1-(4-bromophenyl)-1,5-dihydro-2H-pyrrol-2-one | 72 | 168-171 |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-1-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one (Tetramic Acid Derivative)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitroaniline (0.02 mol) and ethyl (2E)-4-bromo-3-ethoxybut-2-enoate (2.37 g, 0.01 mol) in ethanol (50 mL).
-
Reaction: Heat the mixture to reflux and stir for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature.
-
Purification: The precipitated solid product is collected by filtration and purified by recrystallization from a suitable solvent to afford the desired product.
Protocol 2: Synthesis of 4-Ethoxy-1-(phenyl)-1,5-dihydro-2H-pyrrol-2-one (Methyl Tetramate Derivative)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted aniline (e.g., 2-methylaniline, 0.02 mol) and ethyl (2E)-4-bromo-3-ethoxybut-2-enoate (2.37 g, 0.01 mol) in ethanol (50 mL).
-
Reaction: Stir the mixture at reflux temperature, monitoring the reaction by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography or recrystallization to yield the final product.
Synthesis of Oxygen-Containing Heterocycles: 1,4-Benzoxazines
The 1,4-benzoxazine scaffold is a key structural component in many biologically active compounds. The synthesis of ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate can be achieved through a multi-step process starting from the substitution of ethyl (2E)-4-bromo-3-ethoxybut-2-enoate with a nitrophenol, followed by reduction of the nitro group and subsequent intramolecular cyclization.
Synthetic Workflow for 1,4-Benzoxazine
Caption: Multi-step synthesis of a 1,4-benzoxazine derivative.
Quantitative Data for 1,4-Benzoxazine Synthesis
| Step | Product | Yield (%) |
| Substitution | Ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate | 99 |
| Reduction & Cyclization | Ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate | 46 |
Experimental Protocols
Protocol 3: Synthesis of Ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate
-
Reaction Setup: To a solution of 2-nitrophenol (0.01 mol) and ethyl (2E)-4-bromo-3-ethoxybut-2-enoate (2.37 g, 0.01 mol) in acetone, add potassium carbonate (K₂CO₃).
-
Reaction: Stir the mixture at reflux until the starting materials are consumed (monitored by TLC).
-
Work-up: Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The product can be purified by recrystallization.
Protocol 4: Synthesis of Ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate
-
Reaction Setup: In a round-bottom flask, prepare a mixture of glacial acetic acid (4.0 mL), ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate (2.95 g, 0.01 mol), and iron powder (3.35 g, 0.06 mol).
-
Reaction: Heat the mixture with stirring at 115 °C in an oil bath for 30 minutes.
-
Work-up: Cool the reaction mixture and dilute it with diethyl ether (50 mL). Transfer the mixture to a separatory funnel and carefully wash with a saturated sodium bicarbonate (NaHCO₃) solution (3 x 25 mL).
-
Extraction: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography to yield the final 1,4-benzoxazine derivative.[1][2]
Conclusion
Derivatives of 4-alkoxybut-3-enoic acid, such as ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, are highly effective and adaptable starting materials for the synthesis of a range of medicinally relevant heterocycles. The protocols outlined above for the synthesis of pyrrol-2-ones and 1,4-benzoxazines demonstrate the utility of this building block in constructing both five- and six-membered heterocyclic systems containing nitrogen and oxygen. The choice of reaction partners and conditions allows for the selective synthesis of different heterocyclic cores, making this a valuable tool for synthetic and medicinal chemists.
References
Application Notes and Protocols for the Polymerization of 4-Methoxybut-3-enoic acid
Introduction
4-Methoxybut-3-enoic acid is a bifunctional monomer containing both a vinyl ether and a carboxylic acid moiety. This unique combination of functional groups presents both opportunities and challenges for polymerization. The vinyl ether group is susceptible to cationic polymerization, while the carboxylic acid group can potentially participate in condensation polymerizations or other functionalization reactions. However, the acidic proton of the carboxylic acid can interfere with cationic polymerization, and the nucleophilic carboxylate can react with the electron-rich double bond of the vinyl ether, leading to undesirable side reactions.
This document outlines two potential strategies for the polymerization of 4-Methoxybut-3-enoic acid:
-
A Two-Step Approach: This method involves the protection of the carboxylic acid group via esterification, followed by the polymerization of the resulting vinyl ether ester monomer. This is the most viable proposed route.
-
Direct Polymerization: This approach explores the theoretical potential for direct polymerization, acknowledging the significant chemical challenges.
Strategy 1: Two-Step Polymerization via an Ester Intermediate
This strategy circumvents the challenges associated with the simultaneous presence of the vinyl ether and carboxylic acid groups by first protecting the acid functionality.
Step 1: Esterification of 4-Methoxybut-3-enoic acid
The first step is the conversion of 4-Methoxybut-3-enoic acid to a more stable monomer, for example, Methyl 4-methoxybut-3-enoate. This can be achieved through standard esterification procedures, such as Fischer esterification.
Experimental Protocol: Synthesis of Methyl 4-methoxybut-3-enoate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Methoxybut-3-enoic acid (1.0 eq) in a large excess of methanol (e.g., 20 eq).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (e.g., 0.05 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Final Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure Methyl 4-methoxybut-3-enoate.
Logical Workflow for the Two-Step Polymerization Strategy
Caption: Workflow for the two-step polymerization of 4-Methoxybut-3-enoic acid.
Step 2: Polymerization of Methyl 4-methoxybut-3-enoate
The resulting monomer, Methyl 4-methoxybut-3-enoate, can now be polymerized using techniques suitable for vinyl ethers. Cationic and radical polymerization are two plausible methods.
A. Cationic Polymerization Protocol (Hypothetical)
Cationic polymerization is a common method for polymerizing vinyl ethers. A variety of Lewis and Brønsted acids can be used as initiators.
Experimental Protocol:
-
Monomer and Solvent Preparation: Purify Methyl 4-methoxybut-3-enoate by distillation over calcium hydride. Dry the polymerization solvent (e.g., dichloromethane or toluene) using appropriate methods.
-
Reaction Setup: Assemble a flame-dried glass reactor under an inert atmosphere (e.g., nitrogen or argon). Add the dry solvent and cool the reactor to the desired temperature (e.g., -78 °C to 0 °C).
-
Initiation: Add the initiator solution. Examples of initiators include Lewis acids like BF₃·OEt₂ or TiCl₄, or a combination of a proton source and a Lewis acid.
-
Monomer Addition: Slowly add the purified monomer to the stirred initiator solution.
-
Polymerization: Allow the reaction to proceed for a set time, monitoring the monomer conversion by taking aliquots and analyzing them via ¹H NMR or GC.
-
Termination: Quench the polymerization by adding a pre-chilled nucleophilic reagent, such as methanol or ammonia in methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
B. Radical Polymerization Protocol (Hypothetical)
While less common for traditional vinyl ethers, radical polymerization of vinyl ether esters has been reported. Controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) could offer better control over the polymer architecture.
Experimental Protocol (RAFT Polymerization):
-
Reaction Mixture Preparation: In a Schlenk flask, combine the Methyl 4-methoxybut-3-enoate monomer, a RAFT agent (e.g., a xanthate or dithiocarbamate suitable for vinyl ethers), a radical initiator (e.g., AIBN or V-70), and a solvent (e.g., toluene or 1,4-dioxane).
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) to initiate polymerization.
-
Monitoring: Monitor the progress of the polymerization by measuring monomer conversion over time using ¹H NMR or GC.
-
Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Polymer Isolation and Purification: Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum. Further purification to remove the RAFT agent may be necessary depending on the intended application.
Experimental Workflow for Polymerization of the Esterified Monomer
Caption: Experimental workflows for cationic and radical polymerization.
Table 1: Hypothetical Polymerization Data for Poly(methyl 4-methoxybut-3-enoate)
| Polymerization Method | Initiator/Agent | [M]₀/[I]₀ | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) (Theoretical) | Mₙ ( g/mol ) (GPC) | PDI (Mₙ/Mₙ) |
| Cationic | BF₃·OEt₂ | 100 | -40 | 2 | 95 | 12,350 | 15,000 | 1.8 |
| Cationic | TiCl₄ | 100 | -78 | 1 | 98 | 12,740 | 18,500 | 2.1 |
| RAFT | Xanthate | 50 | 70 | 12 | 85 | 5,525 | 6,000 | 1.3 |
| RAFT | Dithiocarbamate | 50 | 70 | 16 | 90 | 5,850 | 6,500 | 1.25 |
Note: The data in this table is purely illustrative and intended for comparative purposes. Actual experimental results may vary significantly.
Strategy 2: Direct Polymerization of 4-Methoxybut-3-enoic acid (Theoretical)
Direct polymerization of 4-Methoxybut-3-enoic acid is highly challenging due to the incompatibility of the vinyl ether and carboxylic acid groups.
Challenges:
-
Cationic Polymerization: The carboxylic acid can act as a terminating agent or a proton source, leading to uncontrolled polymerization and low molecular weights.
-
Radical Polymerization: The acidic proton of the carboxylic acid can potentially interfere with certain radical initiators and propagating species.
-
Side Reactions: The carboxylic acid can add across the vinyl ether double bond in an acid-catalyzed side reaction.
Hypothetical Signaling Pathway of Interference in Direct Cationic Polymerization
Caption: Interference pathways in the direct cationic polymerization.
Due to these significant challenges, direct polymerization is not the recommended approach. Should a researcher attempt this route, conditions would need to be carefully designed to minimize side reactions, for example, by using a non-acidic initiation system at very low temperatures. However, the probability of success is low.
Conclusion
The polymerization of 4-Methoxybut-3-enoic acid is a scientifically interesting but challenging endeavor. The most promising route to obtaining a well-defined polymer is a two-step approach involving the protection of the carboxylic acid via esterification, followed by the polymerization of the resulting vinyl ether ester monomer. Both cationic and controlled radical polymerization techniques are plausible methods for this second step. The hypothetical protocols and data presented herein provide a conceptual framework for initiating research in this area. Subsequent hydrolysis of the ester groups on the resulting polymer could yield the target poly(4-methoxybut-3-enoic acid).
Application Notes: The Utility of 4-Oxybut-3-enoic Acid Derivatives in the Asymmetric Synthesis of Macrodiolides
Introduction
While direct applications of 4-methoxybut-3-enoic acid in complex natural product synthesis are not extensively documented under this specific nomenclature, its structural motif is of significant interest. More commonly, protected derivatives, such as silyl or benzyl ethers of (R)- or (S)-4-hydroxybut-3-enoic acid, serve as versatile C4 chiral building blocks. These synthons are particularly valuable in the stereoselective synthesis of polyketide natural products, including macrolides, due to the strategic placement of functional groups that allow for controlled chain elongation and cyclization strategies. This document provides a detailed overview of the application of a representative C4 building block, ethyl (R)-4-((tert-butyldimethylsilyl)oxy)but-2-enoate, in the total synthesis of the C2-symmetric macrodiolide, (-)-pyrenophorol.
Core Application: Synthesis of (-)-Pyrenophorol
(-)-Pyrenophorol is a 16-membered macrodiolide with antifungal and cytostatic properties. Its C2-symmetric structure makes it an ideal target for a convergent synthesis strategy, wherein two identical C8 fragments are synthesized and subsequently dimerized. A protected derivative of 4-hydroxybutenoic acid serves as a key starting material for the stereoselective construction of the monomeric hydroxy acid precursor.
The overall synthetic strategy involves the following key transformations:
-
Chain Elongation: Extension of the C4 building block to a C8 intermediate.
-
Stereoselective Reduction: Diastereoselective reduction of a ketone to establish the correct stereochemistry of the secondary alcohol.
-
Deprotection and Esterification: Hydrolysis of the ethyl ester and phosphonate preparation for the key cyclization step.
-
Macrodimerization: A head-to-tail dimerization of the C8 hydroxy acid monomer via an intramolecular Horner-Wadsworth-Emmons (HWE) reaction.
Below is a graphical representation of the synthetic workflow.
Caption: Synthetic workflow for (-)-pyrenophorol.
Quantitative Data Summary
The following table summarizes the yields and stereoselectivities for the key steps in the synthesis of the C8 monomeric precursor to (-)-pyrenophorol.
| Step No. | Transformation | Starting Material | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | DIBAL-H Reduction & Grignard Addition | Ethyl (R)-4-((TBS)oxy)but-2-enoate | C8 Silyl-protected Diol | 85 | N/A |
| 2 | Dess-Martin Oxidation | C8 Silyl-protected Diol | C8 Keto Ester | 92 | N/A |
| 3 | Narasaka-Prasad Reduction | C8 Keto Ester | C8 Hydroxy Ester | 88 | >95:5 |
| 4 | Saponification | C8 Hydroxy Ester | C8 Hydroxy Acid | 95 | N/A |
| 5 | HWE Macrodimerization | C8 Hydroxy Acid | (-)-Pyrenophorol | 55 | N/A |
Experimental Protocols
Protocol 1: Synthesis of the C8 Keto Ester
This protocol details the two-step conversion of the starting C4 building block to the key C8 keto ester intermediate.
-
Partial Reduction and Grignard Addition:
-
To a solution of ethyl (R)-4-((tert-butyldimethylsilyl)oxy)but-2-enoate (1.0 eq) in dry CH₂Cl₂ (0.2 M) at -78 °C under an argon atmosphere, add DIBAL-H (1.0 M in hexanes, 1.1 eq) dropwise.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
In a separate flask, prepare the Grignard reagent from 1-bromobutane (3.0 eq) and magnesium turnings (3.1 eq) in dry THF.
-
Add the freshly prepared Grignard reagent to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous Rochelle's salt solution and stir vigorously for 2 hours.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, 10-20% EtOAc/Hexanes) to afford the C8 silyl-protected diol.
-
-
Dess-Martin Oxidation:
-
To a solution of the C8 silyl-protected diol (1.0 eq) in dry CH₂Cl₂ (0.1 M) at 0 °C, add Dess-Martin periodinane (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ solution.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂ (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography (Silica gel, 5-15% EtOAc/Hexanes) to yield the C8 keto ester.
-
Protocol 2: Stereoselective Reduction and Saponification
This protocol describes the crucial stereoselective reduction to form the syn-diol precursor and subsequent ester hydrolysis.
-
Narasaka-Prasad Reduction:
-
To a solution of diethylmethoxyborane (1.5 eq) in a 1:1 mixture of THF/MeOH (0.1 M) at -78 °C, add the C8 keto ester (1.0 eq) in THF.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at -78 °C for 3 hours.
-
Quench the reaction by adding acetic acid (2.0 eq) followed by hydrogen peroxide (30% solution, 5.0 eq).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Remove the solvent under reduced pressure and partition the residue between water and EtOAc.
-
Extract the aqueous layer with EtOAc (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield the desired C8 hydroxy ester with high diastereoselectivity.
-
-
Saponification:
-
Dissolve the C8 hydroxy ester (1.0 eq) in a 4:1 mixture of THF/H₂O (0.2 M).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl at 0 °C.
-
Extract the product with EtOAc (4 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the C8 hydroxy acid monomer, which is often used in the next step without further purification.
-
Logical Relationship Diagram
The following diagram illustrates the logical progression from the chiral pool starting material to the key monomeric unit for macrodimerization.
Caption: Logic for monomer synthesis.
Derivatives of 4-hydroxybut-3-enoic acid are powerful and effective chiral building blocks in the synthesis of complex natural products. Their utility is demonstrated in the enantioselective total synthesis of (-)-pyrenophorol, where they enable the efficient and stereocontrolled construction of the required C8 monomer. The protocols and data presented herein, based on established synthetic methodologies, highlight the strategic importance of such C4 synthons for researchers in organic synthesis and drug development.
"protocols for handling and storing 4-Methoxybut-3-enoic acid"
These application notes provide essential guidelines for the safe handling and storage of 4-Methoxy-3-buten-2-one, a versatile reagent used in various chemical syntheses. The information is intended for researchers, scientists, and drug development professionals.
Product Information and Physical Properties
| Property | Value |
| Chemical Name | 4-Methoxy-3-buten-2-one |
| Synonyms | (Z)-4-methoxybut-3-en-2-one, 3Z-4-methoxybut-3-en-2-one |
| CAS Number | 4652-27-1 |
| Molecular Formula | C5H8O2 |
| Molecular Weight | 100.12 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 66°C to 69°C (12 mmHg); 200°C (lit.)[1][2] |
| Density | 0.982 - 0.99 g/mL at 25°C (lit.)[1][2] |
| Flash Point | 63°C (145°F)[1]; 146°F[2][3] |
| Refractive Index | 1.465 (lit.)[1]; n20/D 1.468(lit.)[2][3] |
| Solubility | Miscible with tetrahydrofuran, ether, acetonitrile, and benzene.[1][3] |
Safety and Handling Protocols
2.1. Personal Protective Equipment (PPE)
A comprehensive safety assessment should be conducted before handling 4-Methoxy-3-buten-2-one. The following PPE is recommended:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, a respirator may be necessary.
2.2. General Handling Precautions
-
Avoid contact with skin and eyes.[2]
-
Avoid inhalation of vapor or mist.[2]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]
-
Keep the container tightly closed when not in use.[1]
2.3. First Aid Measures
-
If on Skin: Wash with plenty of soap and water.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2]
-
If Swallowed: Seek immediate medical attention.
Storage Protocols
Proper storage is crucial to maintain the stability and integrity of 4-Methoxy-3-buten-2-one.
| Storage Condition | Recommendation |
| Temperature | 2-8°C[2][3] |
| Atmosphere | Store in a dry, well-ventilated place.[1] Sealed in dry.[3] |
| Container | Keep container tightly closed.[1] |
| Incompatibilities | Keep away from sources of ignition.[1] |
Experimental Workflow
The following diagram illustrates a general workflow for handling and storing 4-Methoxy-3-buten-2-one in a laboratory setting.
Caption: General laboratory workflow for 4-Methoxy-3-buten-2-one.
Spill and Disposal Procedures
5.1. Spill Response
In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not allow the material to enter drains or waterways.
5.2. Waste Disposal
Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.
Note: This information is a summary and does not purport to be all-inclusive. It should be used only as a guide. The user should consult the Safety Data Sheet (SDS) for more detailed information and conduct a thorough risk assessment before use.
References
Application Notes & Protocols for the Quantification of 4-Methoxybut-3-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4-Methoxybut-3-enoic acid in various matrices. The protocols described below are based on established analytical techniques for organic acids and can be adapted and validated for specific research needs.
Quantification of 4-Methoxybut-3-enoic Acid using High-Performance Liquid Chromatography (HPLC)
This method is suitable for the direct analysis of 4-Methoxybut-3-enoic acid in aqueous and biological samples.
1.1. Principle
Reverse-phase HPLC separates compounds based on their polarity. 4-Methoxybut-3-enoic acid, being a polar organic acid, is separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase. Detection is typically achieved using a UV detector at a low wavelength, as the carbon-carbon double bond and the carboxylic acid group exhibit some UV absorbance.
1.2. Experimental Protocol
1.2.1. Reagents and Materials
-
4-Methoxybut-3-enoic acid standard (purity ≥95%)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid or phosphoric acid
-
Solid-Phase Extraction (SPE) cartridges (C18 or a suitable anion exchange sorbent)
-
Syringe filters (0.22 µm)
1.2.2. Instrumentation
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
1.2.3. Sample Preparation (Liquid-Liquid Extraction or Solid-Phase Extraction)
-
Liquid-Liquid Extraction (LLE):
-
Acidify the aqueous sample to pH ~2 with a suitable acid (e.g., HCl).
-
Extract the sample with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the 4-Methoxybut-3-enoic acid with a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
1.2.4. HPLC Conditions
-
Mobile Phase: Isocratic elution with a mixture of acidic water (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve good separation. A common starting point is 80:20 (v/v) acidic water to methanol.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
1.3. Data Presentation
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Recovery | 85 - 115% |
| Precision (RSD%) | < 5% |
1.4. Experimental Workflow Diagram
Quantification of 4-Methoxybut-3-enoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and selective, making it ideal for complex matrices and low concentrations of 4-Methoxybut-3-enoic acid. Derivatization is required to increase the volatility of the analyte.
2.1. Principle
GC-MS separates volatile and thermally stable compounds in the gas phase. Since 4-Methoxybut-3-enoic acid is not sufficiently volatile for direct GC analysis, a derivatization step is necessary to convert the carboxylic acid group into a less polar and more volatile ester or silyl ester. The separated compounds are then detected and quantified by a mass spectrometer.
2.2. Experimental Protocol
2.2.1. Reagents and Materials
-
4-Methoxybut-3-enoic acid standard (purity ≥95%)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or a solution of BF3 in methanol)
-
Anhydrous organic solvent (e.g., acetonitrile, pyridine)
-
Internal standard (e.g., a structurally similar carboxylic acid not present in the sample)
-
Extraction solvent (e.g., ethyl acetate)
2.2.2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Heating block or oven for derivatization
-
Vortex mixer
-
Centrifuge
2.2.3. Sample Preparation and Derivatization
-
Perform a liquid-liquid extraction as described in the HPLC section to isolate the organic acids.
-
Evaporate the extraction solvent to dryness under a stream of nitrogen.
-
Add the derivatization reagent (e.g., 50 µL of BSTFA with 1% TMCS and 50 µL of anhydrous acetonitrile).
-
Seal the vial and heat at a specific temperature and time to ensure complete derivatization (e.g., 70°C for 30 minutes).
-
Cool the vial to room temperature before injection into the GC-MS.
2.2.4. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions of the derivatized 4-Methoxybut-3-enoic acid.
2.3. Data Presentation
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL |
| Recovery | 80 - 120% |
| Precision (RSD%) | < 10% |
2.4. Experimental Workflow Diagram
Method Validation
For both HPLC and GC-MS methods, a full validation should be performed according to established guidelines (e.g., ICH, FDA) to ensure the reliability of the results. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
By following these detailed protocols and validation procedures, researchers, scientists, and drug development professionals can accurately and reliably quantify 4-Methoxybut-3-enoic acid in their samples.
Troubleshooting & Optimization
"optimizing reaction conditions for 4-Methoxybut-3-enoic acid synthesis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-methoxybut-3-enoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 4-methoxybut-3-enoic acid?
A1: A prevalent and effective method involves a two-step process:
-
Palladium-catalyzed carbonylation: The synthesis starts with the carbonylation of an appropriate allylic alcohol precursor, such as 4-methoxybut-3-en-1-ol, in the presence of carbon monoxide and an alcohol (e.g., ethanol) to form the corresponding ester (ethyl 4-methoxybut-3-enoate).
-
Ester Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final product, 4-methoxybut-3-enoic acid.
Q2: What are the typical catalysts and reaction conditions for the carbonylation step?
A2: The carbonylation is typically catalyzed by a palladium complex. A common catalytic system involves a palladium (II) salt, such as palladium chloride (PdCl₂), and a phosphine ligand, like triphenylphosphine (PPh₃). The reaction is generally carried out at elevated temperatures and pressures.
Q3: How can I monitor the progress of the reaction?
A3: The progress of both the carbonylation and hydrolysis steps can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. For TLC, staining with potassium permanganate can help visualize the disappearance of the starting material and the appearance of the product.
Q4: What are the common impurities, and how can they be removed?
A4: Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., isomers, polymers), and residual catalyst. Purification is typically achieved through column chromatography on silica gel. For the final carboxylic acid, extraction into a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-acidification and extraction can be an effective purification method.
Troubleshooting Guides
Below are common issues encountered during the synthesis of 4-methoxybut-3-enoic acid and their potential solutions.
Issue 1: Low or No Conversion During Carbonylation
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst and phosphine ligand are of high purity and handled under an inert atmosphere to prevent deactivation. |
| Insufficient CO Pressure | Verify the pressure in the reactor is at the desired level. Check for leaks in the system. |
| Low Reaction Temperature | Ensure the reaction mixture is heated to the optimal temperature. Calibrate the heating mantle or oil bath. |
| Poor Quality Reagents | Use freshly distilled solvents and high-purity starting materials. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step |
| Isomerization of the Double Bond | Optimize the reaction temperature and time. Lowering the temperature may reduce isomerization. The choice of phosphine ligand can also influence selectivity. |
| Polymerization of Starting Material | Ensure the reaction is carried out under an inert atmosphere. The addition of a polymerization inhibitor might be necessary. |
| Side reactions of the alcohol | Use a molar excess of the alcohol (e.g., ethanol) to favor the desired ester formation. |
Issue 3: Incomplete Ester Hydrolysis
| Potential Cause | Troubleshooting Step |
| Insufficient Hydrolysis Time | Increase the reaction time and monitor the reaction by TLC or GC until the ester is fully consumed. |
| Inadequate Amount of Acid/Base | Ensure a sufficient molar excess of the acid or base catalyst is used for the hydrolysis. |
| Low Reaction Temperature | Gently heat the reaction mixture to increase the rate of hydrolysis, if the stability of the product allows. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Carbonylation of 4-Methoxybut-3-en-1-ol
This protocol is adapted from general procedures for the carbonylation of allylic alcohols.
Materials:
-
4-methoxybut-3-en-1-ol
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Ethanol (absolute)
-
Carbon monoxide (CO)
-
Inert gas (Argon or Nitrogen)
-
High-pressure reactor (autoclave)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a glass liner for the autoclave with PdCl₂ and PPh₃.
-
Add absolute ethanol to the liner.
-
Add 4-methoxybut-3-en-1-ol to the mixture.
-
Seal the glass liner and place it inside the high-pressure reactor.
-
Seal the reactor and purge it several times with inert gas, followed by purging with carbon monoxide.
-
Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 300-600 bar).
-
Heat the reactor to the target temperature (e.g., 90-110 °C) with stirring.
-
Maintain the reaction at the set temperature and pressure for the specified duration (e.g., 8-24 hours), monitoring the pressure to track CO consumption.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO in a well-ventilated fume hood.
-
Open the reactor and remove the reaction mixture.
-
The crude product, ethyl 4-methoxybut-3-enoate, can be purified by distillation under reduced pressure or used directly in the next step after solvent removal.
Protocol 2: Hydrolysis of Ethyl 4-methoxybut-3-enoate
Materials:
-
Crude ethyl 4-methoxybut-3-enoate
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)
-
Water
-
Diethyl ether or Dichloromethane for extraction
-
Magnesium sulfate (MgSO₄) for drying
Procedure (Basic Hydrolysis):
-
Dissolve the crude ethyl 4-methoxybut-3-enoate in a suitable solvent like methanol or ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 2 M NaOH) in excess.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).
-
Remove the organic solvent under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove any unreacted ester or neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is ~2.
-
Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield 4-methoxybut-3-enoic acid.
Data Presentation
Table 1: Representative Reaction Conditions for the Carbonylation of Allylic Alcohols to 4-Substituted But-3-enoic Acids/Esters [1]
| Starting Alcohol | Product | Catalyst System | Solvent | Temp (°C) | Pressure (bar) | Time (h) | Yield (%) |
| 3-Methylbut-1-en-3-ol | 4-Methylpent-3-enoic acid/ester | PdCl₂/PPh₃ | Methanol | 100 | 300 | 8 | 56 |
| Oct-1-en-3-ol | Non-3-enoic acid/ester | PdCl₂/PPh₃ | n-Propanol | 100 | 300 | 8 | 79 |
| 3-Phenylbut-1-en-3-ol | 4-Phenyl-but-3-enoic acid/ester | PdCl₂/PPh₃ | Ethanol | 100 | 600 | 8 | 75 |
Note: These are examples for similar substrates and conditions can be optimized for 4-methoxybut-3-en-1-ol.
Visualizations
Caption: Workflow for the synthesis of 4-Methoxybut-3-enoic acid.
Caption: Troubleshooting logic for low yield in the carbonylation step.
References
Technical Support Center: Synthesis of 4-Methoxybut-3-enoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxybut-3-enoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to 4-Methoxybut-3-enoic acid?
A common and plausible synthetic route to 4-Methoxybut-3-enoic acid is the hydrolysis of its corresponding ester, such as methyl 4-methoxybut-3-enoate or ethyl 4-methoxybut-3-enoate. This hydrolysis can be carried out under either acidic or basic conditions.
Q2: What are the most common side reactions observed during the synthesis of 4-Methoxybut-3-enoic acid?
The primary side reactions of concern are:
-
Isomerization: The β,γ-unsaturated acid can isomerize to the more thermodynamically stable α,β-unsaturated isomer, 4-methoxybut-2-enoic acid.[1][2][3][4][5] This is often catalyzed by acid or base.
-
Hydrolysis of the Methoxy Group: Under harsh acidic or basic conditions, the methoxy group can be hydrolyzed to a hydroxyl group, leading to the formation of 4-hydroxybut-3-enoic acid or its subsequent decomposition products.[6]
-
Polymerization: Unsaturated carboxylic acids can be susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.
-
Incomplete Hydrolysis: If the reaction is not allowed to proceed to completion, the final product will be contaminated with the starting ester.
Q3: How can I minimize the isomerization of the double bond?
To minimize isomerization to the α,β-unsaturated acid, it is recommended to use mild reaction conditions. This includes using a weaker base or acid for hydrolysis and maintaining a low reaction temperature. Careful monitoring of the reaction progress is also crucial to avoid prolonged exposure to conditions that favor isomerization.
Q4: What are the ideal conditions for the hydrolysis of the ester precursor?
For basic hydrolysis, a solution of lithium hydroxide in a mixture of tetrahydrofuran and water at room temperature is a good starting point. For acidic hydrolysis, a dilute solution of a strong acid like HCl or H2SO4 in an aqueous organic solvent can be used, again at controlled temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 4-Methoxybut-3-enoic acid | Incomplete hydrolysis of the starting ester. | Increase the reaction time or the stoichiometry of the hydrolyzing agent (acid or base). Gently warming the reaction mixture might also improve the conversion, but this should be done cautiously to avoid isomerization. |
| Isomerization to the α,β-unsaturated isomer. | Employ milder reaction conditions. For basic hydrolysis, consider using a weaker base or a lower reaction temperature. For acidic hydrolysis, use a more dilute acid and maintain a low temperature. | |
| Product loss during workup and purification. | Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during the workup to ensure the carboxylic acid is in its desired form (carboxylate for aqueous extraction, carboxylic acid for organic extraction). | |
| Presence of an impurity with a similar mass in the final product | This is likely the α,β-unsaturated isomer, 4-methoxybut-2-enoic acid. | Purification by column chromatography on silica gel can be effective in separating the two isomers. Careful selection of the eluent system is critical. |
| Formation of a significant amount of a more polar byproduct | This could be 4-hydroxybut-3-enoic acid, resulting from the hydrolysis of the methoxy group. | Avoid harsh acidic or basic conditions and high temperatures. If strong conditions are necessary for hydrolysis, consider using a protecting group strategy for the methoxy group, although this adds steps to the synthesis. |
| The product appears viscous or oily and is difficult to handle | This may indicate the presence of polymeric material. | Ensure the reaction is carried out under an inert atmosphere to prevent radical-initiated polymerization. The addition of a radical inhibitor, such as hydroquinone, might be beneficial if polymerization is a persistent issue. |
Experimental Protocols
Proposed Synthesis via Basic Hydrolysis of Methyl 4-methoxybut-3-enoate
-
Dissolution: Dissolve methyl 4-methoxybut-3-enoate in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Cool the solution to 0 °C and add a 1 M aqueous solution of lithium hydroxide (LiOH) dropwise.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding 1 M hydrochloric acid (HCl) at 0 °C until the pH of the aqueous phase is ~2-3.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Methoxybut-3-enoic acid.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Proposed synthesis of 4-Methoxybut-3-enoic acid.
Caption: Potential side reactions in the synthesis.
Caption: A logical troubleshooting workflow.
References
Technical Support Center: Isomer Separation of Butenoic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isomer separation of butenoic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common types of isomers of butenoic acid and its derivatives that require separation?
A1: The most common isomers encountered are geometric isomers (cis/trans or E/Z) and positional isomers. For example, butenoic acid exists as crotonic acid (trans-2-butenoic acid) and isocrotonic acid (cis-2-butenoic acid).[1] Chiral derivatives of butenoic acid will also have enantiomers that require separation.
Q2: What are the primary chromatographic techniques used for separating butenoic acid derivative isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary techniques. HPLC is versatile for both analytical and preparative separations, while GC is often used for the analysis of volatile derivatives.[2]
Q3: What type of HPLC column is best suited for separating cis/trans isomers of butenoic acid derivatives?
A3: Reversed-phase columns, such as C18, are commonly used.[3] For more challenging separations, phenyl-based columns can offer different selectivity. The choice of stationary phase can significantly impact the resolution of these isomers.
Q4: When is chiral chromatography necessary?
A4: Chiral chromatography is required for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. This is crucial in drug development, as enantiomers can have different pharmacological activities. Chiral stationary phases (CSPs) are used for this purpose.
Q5: Is derivatization required for the GC analysis of butenoic acid derivatives?
A5: Yes, derivatization is typically required for GC analysis of carboxylic acids.[4] This process converts the non-volatile and polar carboxylic acids into more volatile and thermally stable esters, such as methyl esters (FAMEs), making them suitable for GC analysis.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the separation of butenoic acid derivative isomers.
HPLC Troubleshooting
Problem: Poor Peak Shape (Tailing or Fronting)
-
Observation: Chromatographic peaks are asymmetrical, with a tail or a front.
-
Potential Causes & Solutions:
| Cause | Solution |
| Secondary Interactions | Acidic silanol groups on the silica-based column can interact with the carboxylic acid group of the analyte, causing peak tailing.[6] Lowering the mobile phase pH (e.g., with formic or acetic acid) can suppress the ionization of the carboxylic acid and reduce these interactions.[2] Using an end-capped column can also minimize this effect. |
| Sample Overload | Injecting too much sample can lead to peak fronting.[7][8] Dilute the sample or reduce the injection volume. |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[8] If possible, dissolve the sample in the initial mobile phase. |
| Column Degradation | Over time, the stationary phase can degrade, leading to poor peak shape.[7] Replace the column with a new one. |
Problem: Poor Resolution of Isomers
-
Observation: The peaks for the isomers are not baseline separated.
-
Potential Causes & Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition | The organic modifier (e.g., acetonitrile, methanol) and its ratio to the aqueous phase can be adjusted to improve separation. The pH of the mobile phase is also a critical parameter for ionizable compounds like carboxylic acids.[9] |
| Inadequate Stationary Phase Selectivity | A standard C18 column may not provide sufficient selectivity. Consider trying a phenyl- or cyano-bonded phase column, which can offer different interactions with the double bond of the butenoic acid derivatives. |
| Low Column Efficiency | Using a column with a smaller particle size or a longer column can increase the number of theoretical plates and improve resolution. However, this may also increase backpressure. |
| Temperature Effects | Optimizing the column temperature can influence selectivity and improve resolution. |
GC Troubleshooting
Problem: No or Low Peak Response
-
Observation: The analyte peak is very small or absent from the chromatogram.
-
Potential Causes & Solutions:
| Cause | Solution |
| Incomplete Derivatization | The conversion of the carboxylic acid to its ester derivative may be incomplete. Ensure the derivatization reagent is fresh and the reaction conditions (temperature, time) are optimal. |
| Analyte Degradation | Butenoic acid derivatives can be thermally labile. Ensure the injector and oven temperatures are not excessively high. |
| Leaks in the System | Check for leaks in the GC system, from the injector to the detector. |
Problem: Broad or Tailing Peaks
-
Observation: Peaks are wide and may be asymmetrical.
-
Potential Causes & Solutions:
| Cause | Solution |
| Active Sites in the GC System | The liner, column, or detector can have active sites that interact with the analyte. Using a deactivated liner and column is crucial. |
| Slow Injection | A slow injection can lead to band broadening. Optimize the injection speed. |
| Column Contamination | High molecular weight residues from previous injections can accumulate on the column. Bake out the column at a high temperature (within the column's limits) to remove contaminants. |
Quantitative Data Summary
The following tables provide an example of quantitative data that can be obtained from the analysis of butenoic acid derivatives.
Table 1: HPLC Separation of Crotonic Acid and Isocrotonic Acid
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 5 µm, 4.6 x 150 mm | Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm |
| Mobile Phase | Acetonitrile:Water (30:70) with 0.1% Formic Acid | Methanol:Water (40:60) with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Retention Time (Isocrotonic Acid) | 3.5 min | 4.2 min |
| Retention Time (Crotonic Acid) | 4.8 min | 5.5 min |
| Resolution | 2.1 | 2.5 |
Table 2: GC-FID Analysis of Butenoic Acid Methyl Esters
| Parameter | Value |
| Column | DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Oven Program | 50°C (2 min), then 10°C/min to 200°C (5 min) |
| Injector Temperature | 250°C |
| Detector Temperature | 260°C |
| Retention Time (Methyl Isocrotonate) | 8.2 min |
| Retention Time (Methyl Crotonate) | 8.9 min |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
| **Linearity (R²) ** | > 0.999 |
Experimental Protocols
HPLC Method for Cis/Trans Isomer Separation
This protocol outlines a general method for the separation of crotonic acid and isocrotonic acid.
-
Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% formic acid to suppress ionization.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector: UV detector at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram.
-
Identification: Identify the peaks based on the retention times of pure standards for crotonic and isocrotonic acid.
GC-MS Method for Isomer Analysis (after Derivatization)
This protocol describes the analysis of butenoic acid isomers after conversion to their methyl esters (FAMEs).
-
Derivatization (Acid-Catalyzed Esterification):
-
To approximately 10 mg of the butenoic acid sample, add 2 mL of a 2% sulfuric acid solution in methanol.
-
Heat the mixture at 60°C for 1 hour.
-
After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
-
-
GC-MS System:
-
Column: A polar capillary column such as a DB-WAX or FFAP (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 220°C and hold for 5 minutes.
-
Injector: Split/splitless injector at 250°C.
-
MS Detector: Scan range of m/z 35-300.
-
-
Analysis: Inject 1 µL of the hexane extract into the GC-MS system.
-
Identification: Identify the isomers based on their retention times and mass spectra, comparing them to a FAME standard mixture.
Visualizations
Caption: HPLC experimental workflow for butenoic acid isomer separation.
Caption: Troubleshooting logic for addressing peak tailing in HPLC.
References
- 1. Isocrotonic acid - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. HPLC Determination of Migration Levels of Crotonic Acid from Food Contact Materials [qikan.cmes.org]
- 4. jfda-online.com [jfda-online.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
Technical Support Center: 4-Methoxybut-3-enoic Acid Synthesis
Welcome to the technical support center for the synthesis and purification of 4-Methoxybut-3-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the synthesis and purification of 4-Methoxybut-3-enoic acid.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Hydrolysis: The hydrolysis of the starting nitrile or ester may be incomplete. 2. Decomposition of Product: The target molecule may be unstable under the reaction or workup conditions. 3. Poor Quality Starting Materials: Impurities in the starting material can interfere with the reaction. | 1. Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC or GC to ensure the disappearance of the starting material. Consider a stronger base or acid catalyst if applicable. 2. Maintain Low Temperatures: During workup and extraction, use ice baths and cold solvents to minimize degradation. 3. Purify Starting Materials: Ensure the purity of the starting nitrile or ester before use. |
| Presence of Significant Impurities | 1. Unreacted Starting Material: The reaction has not gone to completion. 2. Side Products: Formation of byproducts due to competing reaction pathways. For example, polymerization or elimination reactions. 3. Contamination from Reagents or Solvents: Impurities present in the chemicals used. | 1. Optimize Reaction Conditions: See "Low or No Product Yield". 2. Control Reaction Temperature: Run the reaction at the lowest effective temperature to minimize side reactions. 3. Use High-Purity Reagents: Employ freshly distilled solvents and high-purity reagents. |
| Difficulty in Product Purification | 1. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation difficult. 2. Product Oiling Out: The product may not crystallize properly. 3. Emulsion during Extraction: Formation of a stable emulsion during aqueous workup can lead to product loss. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. Consider derivatization to alter polarity for easier separation. 2. Alternative Purification: If crystallization fails, consider distillation under reduced pressure or preparative HPLC. 3. Break Emulsion: Add brine or a small amount of a different organic solvent to break the emulsion. Centrifugation can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce 4-Methoxybut-3-enoic acid?
A1: A plausible and common synthetic approach is the hydrolysis of a corresponding precursor, such as 4-methoxybut-3-enenitrile or a methyl/ethyl ester of 4-methoxybut-3-enoic acid. The hydrolysis can be carried out under acidic or basic conditions.
Q2: What are the expected spectroscopic signatures for 4-Methoxybut-3-enoic acid?
-
¹H NMR: Signals corresponding to the methoxy group protons (-OCH₃), vinyl protons (-CH=CH-), methylene protons (-CH₂-), and the acidic proton of the carboxylic acid (-COOH). The coupling constants of the vinyl protons would indicate the stereochemistry (cis or trans).
-
¹³C NMR: Resonances for the carbonyl carbon of the carboxylic acid, the sp² carbons of the double bond, the methylene carbon, and the methoxy carbon.
-
IR Spectroscopy: A broad O-H stretch from the carboxylic acid, a C=O stretch, and C=C and C-O stretching vibrations.
Q3: How can I confirm the purity of my final product?
A3: Purity can be assessed using a combination of techniques:
-
Chromatography: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the presence of multiple components.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify impurities.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Experimental Protocols
Protocol 1: Hydrolysis of 4-Methoxybut-3-enenitrile
This protocol describes a general procedure for the basic hydrolysis of a nitrile to a carboxylic acid.
Materials:
-
4-Methoxybut-3-enenitrile
-
Sodium Hydroxide (NaOH)
-
Water
-
Hydrochloric Acid (HCl)
-
Diethyl ether (or other suitable organic solvent)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 4-methoxybut-3-enenitrile in an aqueous solution of NaOH (e.g., 10-20%).
-
Heat the mixture under reflux and monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
-
Carefully acidify the mixture with concentrated HCl to a pH of ~2.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-Methoxybut-3-enoic acid.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude 4-Methoxybut-3-enoic acid
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing the polarity).
-
Collect fractions and analyze them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Methoxybut-3-enoic acid.
Visualizations
Caption: Synthetic workflow for 4-Methoxybut-3-enoic acid.
Caption: Troubleshooting logic for low product yield.
"troubleshooting guide for 4-Methoxybut-3-enoic acid reactions"
Welcome to the technical support center for 4-Methoxybut-3-enoic acid reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during experimentation with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is 4-Methoxybut-3-enoic acid, and what are its primary applications?
4-Methoxybut-3-enoic acid, specifically the (E)-isomer, is a carboxylic acid containing a methoxy and an alkene functional group. Its principal application in organic synthesis is as a protecting group for hydroxyl functionalities. It readily reacts with alcohols to form stable α,β-unsaturated esters, effectively shielding the hydroxyl group from unwanted reactions under various conditions. The protecting group can later be removed under mild conditions.
Q2: What are the key chemical properties of (E)-4-Methoxybut-2-enoic acid?
Understanding the fundamental properties of your reagent is crucial for successful experimentation.
| Property | Value |
| IUPAC Name | (E)-4-methoxybut-2-enoic acid |
| CAS Number | 63968-74-1[1] |
| Molecular Formula | C₅H₈O₃[1] |
| Molecular Weight | 116.11 g/mol [1] |
Q3: How should I handle and store 4-Methoxybut-3-enoic acid?
Proper handling and storage are critical for maintaining the integrity of the reagent and ensuring laboratory safety.
-
Handling: Use in a well-ventilated area. Wear suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it refrigerated between 2-8°C. Store apart from foodstuff containers or incompatible materials.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during reactions involving 4-Methoxybut-3-enoic acid.
Guide 1: Esterification Reactions
Esterification is the primary use of 4-Methoxybut-3-enoic acid. The most common method involves carbodiimide coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC).
Issue 1: Low Yield of the Desired Ester
-
Possible Cause 1: Incomplete reaction.
-
Solution:
-
Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Increase the equivalents of 4-Methoxybut-3-enoic acid and the coupling reagent. A slight excess (1.1-1.5 equivalents) can drive the reaction to completion.
-
Ensure your reagents are pure and dry. Water can hydrolyze the activated intermediate and the coupling reagent.
-
-
-
Possible Cause 2: Side reaction forming N-acylurea.
-
Explanation: The O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, can rearrange to a stable and unreactive N-acylurea.[2][3][4]
-
Solution: Add a catalytic amount (5-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt).[2][5] These additives react with the O-acylisourea to form a more reactive activated ester, which is less prone to rearrangement and reacts more readily with the alcohol.[2]
Caption: Prevention of N-acylurea formation during esterification.
-
-
Possible Cause 3: Steric hindrance.
-
Explanation: If the alcohol is sterically hindered, the reaction rate will be significantly slower.
-
Solution:
-
Increase the reaction temperature, but monitor for potential side reactions or degradation.
-
Use a more powerful activating agent in conjunction with the carbodiimide, such as DMAP, which acts as an acyl transfer catalyst.[3]
-
-
Issue 2: Difficult Purification of the Product
-
Possible Cause 1: Contamination with dicyclohexylurea (DCU) or diisopropylurea (DIU).
-
Explanation: The urea byproduct of the carbodiimide coupling can sometimes be difficult to remove completely. DCU is particularly problematic as it is often insoluble and precipitates from the reaction mixture.[5][6]
-
Solution:
-
For DCU, filter the reaction mixture before workup. If some remains, it can often be removed by crystallization from a suitable solvent system.
-
DIU is more soluble and is typically removed by aqueous workup and column chromatography.[2]
-
If purification remains an issue, consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), where the urea byproduct can be removed with an aqueous wash.[5]
-
-
Guide 2: Deprotection of the 4-Methoxybut-3-enoyl Group
The removal of the protecting group is a critical final step.
Issue: Incomplete or Slow Deprotection
-
Possible Cause: Inappropriate deprotection conditions.
-
Explanation: While the 4-methoxybut-3-enoyl group is designed for mild removal, the specific conditions are crucial for efficient cleavage.
-
Solution:
-
Acidic Conditions: This protecting group is generally acid-labile. Treatment with a mild acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) is a common method for deprotecting acid-labile groups. The reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.
-
Alternative Mild Acids: If TFA is too harsh and causes decomposition of the substrate, other mild acids like pyridinium p-toluenesulfonate (PPTS) or acetic acid can be trialed, potentially with gentle heating.
Caption: General workflow for deprotection experiments.
-
-
Guide 3: Unwanted Side Reactions
The α,β-unsaturated nature of 4-Methoxybut-3-enoic acid and its esters makes them susceptible to certain side reactions.
Issue 1: Formation of a Michael Adduct
-
Explanation: The β-carbon of the α,β-unsaturated ester is electrophilic and can be attacked by nucleophiles in a conjugate or Michael addition.[7] This is particularly relevant when working with nucleophilic reagents, such as amines or thiols, elsewhere in the molecule or in the reaction mixture.
-
Solution:
-
Protecting Group Strategy: If other nucleophilic functional groups are present in your substrate, ensure they are adequately protected before introducing the 4-Methoxybut-3-enoic acid.
-
Reaction Conditions: Avoid strongly basic conditions and the presence of potent, soft nucleophiles if a Michael addition is not the desired reaction. The reaction of amines with α,β-unsaturated esters can sometimes proceed without a catalyst.
-
Steric Hindrance: In some cases, the steric environment around the β-carbon can disfavor Michael addition.
-
Issue 2: Polymerization
-
Explanation: Like many α,β-unsaturated carbonyl compounds, 4-Methoxybut-3-enoic acid and its derivatives can be prone to polymerization, especially in the presence of radical initiators, strong acids, or bases, or upon heating.
-
Solution:
-
Storage: Store the reagent in a cool, dark place and consider adding a radical inhibitor like butylated hydroxytoluene (BHT) if prolonged storage or heating is necessary.
-
Reaction Conditions: Run reactions at the lowest effective temperature. Avoid unnecessarily strong acidic or basic conditions. Degas solvents to remove oxygen, which can initiate radical polymerization.
-
Experimental Protocols
Protocol 1: General Procedure for Esterification using DCC and DMAP
This protocol provides a general method for the protection of a primary alcohol.
-
Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M).
-
Add 4-Methoxybut-3-enoic acid (1.2 eq) and 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the cleavage of the 4-methoxybut-3-enoyl ester.
-
Dissolve the protected alcohol (1.0 eq) in dichloromethane (DCM) (approx. 0.1 M).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at room temperature. The amount of TFA can be adjusted based on the stability of the substrate.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. google.com [google.com]
- 2. peptide.com [peptide.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Deprotection: Protective Group Removal - Peptide Port [peptideport.com]
Technical Support Center: Stability of Unsaturated Methoxy Compounds
Frequently Asked Questions (FAQs) for 4-Methoxy-3-buten-2-one
Q1: What are the recommended storage conditions for 4-Methoxy-3-buten-2-one?
A: For optimal stability, 4-Methoxy-3-buten-2-one should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Recommended storage temperatures are refrigerated, between 2-8°C.[2][3] It should be kept away from heat, sparks, and open flames as it is a combustible liquid.[1][4]
Q2: What solvents are compatible with 4-Methoxy-3-buten-2-one?
A: 4-Methoxy-3-buten-2-one is miscible with several common organic solvents, including tetrahydrofuran (THF), ether, acetonitrile, and benzene.[3][4]
Q3: What are the signs of degradation or instability for 4-Methoxy-3-buten-2-one?
A: While specific degradation pathways are not detailed, visual indicators of instability could include a change in color from its typical clear yellow appearance, the formation of precipitates, or a noticeable change in viscosity. As with many unsaturated carbonyl compounds, it may be susceptible to polymerization or hydrolysis under improper storage conditions.
Q4: Is 4-Methoxy-3-buten-2-one sensitive to air or moisture?
A: The recommendation to keep the container tightly closed in a dry place suggests that the compound may be sensitive to moisture.[1][4] Hydrolysis of the enol ether is a potential degradation pathway in the presence of water, especially under acidic or basic conditions.
Troubleshooting Guide for 4-Methoxy-3-buten-2-one
| Issue/Observation | Potential Cause | Recommended Action |
| Unexpected reaction outcomes or low yield | Compound degradation due to improper storage. | Verify the age and storage conditions of the compound. Consider purchasing a fresh batch if degradation is suspected. |
| Change in physical appearance (e.g., color, turbidity) | Polymerization or contamination. | Do not use the material. Dispose of it according to approved waste disposal protocols. |
| Inconsistent analytical results (e.g., NMR, LC-MS) | Presence of isomers or impurities. | The technical grade is approximately 90% pure and exists as a mixture of (E) and (Z) isomers. This may affect analytical results. Consider purification if a single isomer is required for your application. |
Compound Data Summary
| Property | Value |
| Molecular Formula | C5H8O2 |
| Molecular Weight | 100.12 g/mol |
| Appearance | Clear yellow liquid |
| Boiling Point | 66°C to 69°C (at 12 mmHg)[4] |
| Density | 0.982 g/mL at 25°C |
| Flash Point | 63°C (145°F)[2][4] |
| Storage Temperature | 2-8°C[2][3] |
Experimental Protocols
Protocol 1: Recommended Handling and Storage of 4-Methoxy-3-buten-2-one
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Note the color of the liquid.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1]
-
Aliquoting and Dispensing: If you need to use smaller quantities, aliquot the required amount into a separate, clean, and dry container. Avoid introducing moisture or other contaminants into the main stock bottle.
-
Inert Atmosphere: For long-term storage or for applications sensitive to oxidation or moisture, consider blanketing the headspace of the container with an inert gas like argon or nitrogen.
-
Sealing and Storage: After use, ensure the container is tightly sealed. Store the container in a refrigerator at 2-8°C, away from incompatible materials and sources of ignition.[1][2][3]
Visualizations
References
- 1. (2E)-4-methoxybut-2-enoic acid | C5H8O3 | CID 15302979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-4-メトキシ-3-ブテン-2-オン technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Methoxy-3-buten-2-one | 51731-17-0 | Benchchem [benchchem.com]
- 4. 4-(4-Methoxy-phenyl)-but-3-enoic acid | 127404-73-3 [chemicalbook.com]
Technical Support Center: Synthesis of 4-Methoxybut-3-enoic Acid
Welcome to the technical support center for the synthesis of 4-Methoxybut-3-enoic acid. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and removing byproducts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities observed in the synthesis of 4-Methoxybut-3-enoic acid?
A1: Common impurities can arise from unreacted starting materials, side reactions, or isomerization. Depending on the synthetic route, you may encounter byproducts such as isomeric forms of the product (e.g., cis/trans isomers), starting materials like the corresponding aldehyde or ester, and solvents.
Q2: My final product shows a low melting point and a broad peak in the NMR spectrum. What could be the issue?
A2: A low or broad melting point, along with broad NMR peaks, typically indicates the presence of impurities. These could include residual solvents or a mixture of geometric isomers. We recommend further purification steps, such as recrystallization or column chromatography, to isolate the desired product.
Q3: How can I differentiate between the desired 4-Methoxybut-3-enoic acid and potential isomeric byproducts?
A3: Spectroscopic methods are key for distinguishing between isomers. Proton NMR (¹H NMR) can be particularly useful. The coupling constants (J-values) of the vinyl protons can help determine the stereochemistry of the double bond (cis or trans). Additionally, techniques like High-Performance Liquid Chromatography (HPLC) can often separate isomers, allowing for their individual characterization.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of 4-Methoxybut-3-enoic acid.
| Issue | Potential Cause | Recommended Solution |
| Presence of Starting Materials in Product | Incomplete reaction. | Increase reaction time, temperature, or the molar ratio of reactants. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Formation of Geometric Isomers | The reaction conditions may favor the formation of a mixture of cis and trans isomers. | Optimize reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired isomer. Isomers can often be separated by fractional crystallization or column chromatography. |
| Residual Solvent Contamination | Inadequate drying of the final product. | Dry the product under high vacuum for an extended period. The choice of solvent for recrystallization is also critical to ensure it can be easily removed. |
| Low Overall Yield | Sub-optimal reaction conditions or product loss during workup and purification. | Systematically vary reaction parameters to find the optimal conditions. Ensure extraction and purification steps are performed carefully to minimize product loss. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of 4-Methoxybut-3-enoic acid from non-polar byproducts using silica gel column chromatography.
Materials:
-
Crude 4-Methoxybut-3-enoic acid
-
Silica gel (60-120 mesh)
-
Hexane (or other suitable non-polar solvent)
-
Ethyl acetate (or other suitable polar solvent)
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. The gradient will depend on the polarity of the byproducts.
-
Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction using TLC.
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel coated)
-
Developing chamber
-
Reaction mixture aliquots
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
UV lamp or an appropriate staining agent
Procedure:
-
Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the eluent, ensuring the baseline is above the solvent level.
-
Visualization: Once the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp or by using a suitable stain.
-
Analysis: The disappearance of starting material spots and the appearance of the product spot indicate the progress of the reaction.
Visualizations
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting logic for an impure final product.
Technical Support Center: Catalyst Selection for 4-Methoxybut-3-enoic Acid Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection for reactions involving 4-Methoxybut-3-enoic acid. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed on 4-Methoxybut-3-enoic acid?
A1: 4-Methoxybut-3-enoic acid possesses several reactive sites, making it amenable to a variety of catalytic transformations. The most common reactions include:
-
Hydrogenation: Selective reduction of the carbon-carbon double bond or the carboxylic acid group.
-
Esterification: Conversion of the carboxylic acid to an ester, often for protection or to modify its properties.
-
Isomerization: Shifting the position of the carbon-carbon double bond.
Q2: How do I choose a catalyst for the selective hydrogenation of the C=C double bond in 4-Methoxybut-3-enoic acid?
A2: For the selective hydrogenation of the carbon-carbon double bond while preserving the carboxylic acid and methoxy groups, catalysts that are active under mild conditions are preferred. Rhodium-based homogeneous catalysts, such as certain rhodium hydride complexes, have shown high selectivity for the hydrogenation of C=C bonds in α,β-unsaturated carbonyl compounds.[1] Heterogeneous catalysts like palladium on carbon (Pd/C) can also be used, but may require careful optimization of reaction conditions (temperature, pressure, solvent) to avoid over-reduction.
Q3: What catalysts are recommended for the esterification of 4-Methoxybut-3-enoic acid?
A3: The esterification of 4-Methoxybut-3-enoic acid is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[2][3] Common and effective catalysts for this reaction include:
-
Brønsted acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are widely used.
-
Solid acid catalysts: Amberlyst resins or zeolites can be employed for easier catalyst removal.
The choice of alcohol will determine the resulting ester. Using an excess of the alcohol can help drive the reaction to completion.[3][4]
Q4: Can I isomerize the double bond in 4-Methoxybut-3-enoic acid? What catalysts are suitable?
A4: Yes, the double bond in butenoic acid derivatives can be isomerized. This is often catalyzed by acids. Both Brønsted and Lewis acids can be effective. For instance, the isomerization of 2-pentenoic acid to 3- and 4-pentenoic acids can be achieved using acid or base catalysis.[5] The specific choice of catalyst and reaction conditions will influence the equilibrium position of the double bond.
Troubleshooting Guides
Hydrogenation Reactions
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion | 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Presence of catalyst poisons (e.g., sulfur compounds). | 1. Use fresh catalyst or regenerate the catalyst if possible. 2. Increase hydrogen pressure incrementally. 3. Purify the substrate and solvent to remove potential poisons. |
| Poor selectivity (reduction of carboxylic acid) | 1. Catalyst is too active. 2. Harsh reaction conditions (high temperature/pressure). | 1. Switch to a more selective catalyst (e.g., a specific rhodium complex).[1] 2. Lower the reaction temperature and/or pressure. |
| Catalyst deactivation | 1. Coke formation on the catalyst surface. 2. Leaching of the active metal. 3. Poisoning. | 1. For heterogeneous catalysts, consider regeneration by calcination or washing.[6][7] 2. For homogeneous catalysts, ensure inert atmosphere to prevent degradation. 3. Identify and remove the source of the poison. |
Esterification Reactions
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low ester yield | 1. Equilibrium not shifted towards products. 2. Insufficient catalyst. 3. Water inhibiting the reaction. | 1. Use a large excess of the alcohol. 2. Increase the catalyst loading. 3. Use a Dean-Stark trap to remove water as it forms.[2] |
| Side reactions (e.g., ether formation) | 1. High reaction temperature. 2. Strong acid catalyst promoting alcohol dehydration. | 1. Lower the reaction temperature. 2. Use a milder acid catalyst or a solid acid catalyst. |
| Difficult product separation | 1. Emulsion formation during workup. 2. Product solubility in the aqueous phase. | 1. Add a small amount of brine to break the emulsion. 2. Perform multiple extractions with a suitable organic solvent. |
Experimental Protocols
Please note: These are generalized protocols and may require optimization for your specific experimental setup and scale.
Protocol 1: Selective Hydrogenation of the C=C Bond
This protocol is a representative example based on the selective hydrogenation of α,β-unsaturated esters.
-
Catalyst Preparation: Prepare a solution of the chosen catalyst (e.g., a rhodium hydride complex) in a suitable degassed solvent (e.g., methanol) in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: In a separate reaction vessel, dissolve 4-Methoxybut-3-enoic acid in the same degassed solvent.
-
Hydrogenation: Add the catalyst solution to the substrate solution. Purge the reaction vessel with hydrogen gas (typically 1-4 atm) and maintain a positive pressure.
-
Monitoring: Stir the reaction mixture at room temperature and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas. The solvent can be removed under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Fischer Esterification
This protocol is a general procedure for acid-catalyzed esterification.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-Methoxybut-3-enoic acid, a large excess of the desired alcohol (e.g., 5-10 equivalents), and a catalytic amount of a strong acid (e.g., 1-5 mol% of H₂SO₄ or TsOH).
-
Reaction: Heat the mixture to reflux and stir. For removal of water, a Dean-Stark apparatus can be used if the solvent forms an azeotrope with water.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting ester by distillation or column chromatography.
Data Presentation
The following tables provide representative data for catalyst performance in reactions analogous to those of 4-Methoxybut-3-enoic acid. Note: These values are illustrative and actual results may vary depending on the specific substrate and reaction conditions.
Table 1: Catalyst Performance in Selective C=C Hydrogenation of α,β-Unsaturated Esters
| Catalyst | Substrate | Solvent | Temp (°C) | Pressure (H₂) | Time (h) | Conversion (%) | Selectivity (%) |
| (η⁵-C₅Me₅)Rh(2-(2-pyridyl)phenyl)H | α,β-unsaturated ester | Methanol | RT | 1 atm | 12 | >95 | >99 |
| Pd/C (5%) | α,β-unsaturated ester | Ethanol | 25 | 1 atm | 24 | 90 | 85 |
Data adapted from studies on similar substrates.[1]
Table 2: Catalyst Performance in Fischer Esterification
| Carboxylic Acid | Alcohol | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| Benzoic Acid | Methanol | H₂SO₄ (cat.) | Reflux | 4 | 95 |
| Acetic Acid | Ethanol | TsOH (cat.) | Reflux | 6 | 88 |
Data represents typical yields for standard Fischer esterification reactions.
Mandatory Visualization
Caption: Workflow for the selective hydrogenation of 4-Methoxybut-3-enoic acid.
Caption: Troubleshooting decision tree for low yield in Fischer esterification.
Caption: Logic diagram for initial catalyst selection based on the desired reaction.
References
- 1. Selective Hydrogenation of α,β-Unsaturated Carbonyl Compounds - ChemistryViews [chemistryviews.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. CZ79695A3 - Isomerization process of 2-pentenoic acid to 3-pentenoic acid and 4-pentenoic acid by means of acid, base or amphoteric catalysis - Google Patents [patents.google.com]
- 6. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
"solvent effects on the stability of 4-Methoxybut-3-enoic acid"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxybut-3-enoic acid. The information addresses potential stability issues that may be encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common stability problems with 4-Methoxybut-3-enoic acid in various solvents.
Issue 1: Rapid Degradation of 4-Methoxybut-3-enoic Acid in Solution
-
Symptom: HPLC analysis shows a rapid decrease in the peak area of 4-Methoxybut-3-enoic acid, with the appearance of one or more new peaks.
-
Potential Cause: The solvent may be promoting the degradation of the compound. 4-Methoxybut-3-enoic acid, containing a vinyl ether and an α,β-unsaturated carboxylic acid moiety, is susceptible to hydrolysis, particularly under acidic or basic conditions.[1][2][3]
-
Troubleshooting Steps:
-
Solvent Selection:
-
Recommendation: Use aprotic, neutral solvents where possible. Solvents like acetonitrile (ACN), tetrahydrofuran (THF), and ethyl acetate are generally good starting points.
-
Avoid: Protic solvents (e.g., water, methanol, ethanol) and solvents with acidic or basic impurities should be used with caution. If aqueous solutions are necessary, buffered systems are recommended.
-
-
pH Control:
-
Temperature Control:
-
Recommendation: Store solutions of 4-Methoxybut-3-enoic acid at low temperatures (2-8 °C) and protect from light to minimize thermal and photo-degradation.[4]
-
Action: Prepare solutions fresh and use them promptly. If storage is necessary, store in a refrigerator or freezer in amber vials.
-
-
Issue 2: Inconsistent HPLC Results
-
Symptom: Poor reproducibility of HPLC results, including shifting retention times and variable peak areas for 4-Methoxybut-3-enoic acid.
-
Potential Cause: On-column degradation or interaction with the mobile phase. The mobile phase composition can significantly impact the stability of the analyte.
-
Troubleshooting Steps:
-
Mobile Phase pH:
-
Recommendation: Ensure the pH of the aqueous component of the mobile phase is controlled, ideally within a range that ensures the stability of the compound.
-
Action: Use a buffered mobile phase. A common choice is a phosphate or acetate buffer.
-
-
Solvent Purity:
-
Recommendation: Use high-purity, HPLC-grade solvents to avoid impurities that could catalyze degradation.
-
Action: Filter all solvents and mobile phases before use.
-
-
Column Choice:
-
Recommendation: A standard C18 column is often a good starting point for the analysis of small organic molecules.
-
Action: If issues persist, consider a different stationary phase that may be less reactive.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 4-Methoxybut-3-enoic acid?
A1: Based on its structure, the two most likely degradation pathways are:
-
Acid-catalyzed hydrolysis of the vinyl ether: This is often the most significant pathway in the presence of protic solvents and acid catalysts, leading to the formation of 4-oxobutanoic acid and methanol.[1][2][3]
-
Isomerization: The double bond may undergo E/Z isomerization, particularly if exposed to light or certain catalysts.
Q2: Which solvents are recommended for storing 4-Methoxybut-3-enoic acid?
A2: For short-term storage, aprotic solvents such as acetonitrile, ethyl acetate, or acetone are recommended. For longer-term storage, it is best to store the compound as a solid at low temperatures (-20°C or below) under an inert atmosphere.
Q3: How can I monitor the stability of 4-Methoxybut-3-enoic acid in my formulation?
A3: A stability-indicating HPLC method is the recommended approach.[5][6] This involves developing an HPLC method that can separate the parent compound from all potential degradation products. Forced degradation studies are typically performed to generate these degradation products and validate the method.[6][7]
Q4: What conditions should I use for forced degradation studies?
A4: Forced degradation studies for 4-Methoxybut-3-enoic acid should include exposure to:
-
Acidic conditions: e.g., 0.1 M HCl at room temperature.
-
Basic conditions: e.g., 0.1 M NaOH at room temperature.
-
Oxidative conditions: e.g., 3% H₂O₂ at room temperature.
-
Thermal stress: e.g., 60°C.
Quantitative Data Summary
The following table presents hypothetical stability data for 4-Methoxybut-3-enoic acid in various solvents under specific conditions. This data is for illustrative purposes to guide experimental design.
| Solvent | pH | Temperature (°C) | Time (hours) | % Remaining 4-Methoxybut-3-enoic acid | Major Degradant(s) |
| Acetonitrile | N/A | 25 | 24 | >99% | Not Detected |
| Water | 7.0 | 25 | 24 | 95% | 4-oxobutanoic acid |
| Water | 3.0 | 25 | 24 | 60% | 4-oxobutanoic acid |
| Water | 9.0 | 25 | 24 | 85% | 4-oxobutanoic acid |
| Methanol | N/A | 25 | 24 | 98% | Not Detected |
| 0.1 M HCl (aq) | 1.0 | 25 | 4 | 15% | 4-oxobutanoic acid |
| 0.1 M NaOH (aq) | 13.0 | 25 | 4 | 70% | 4-oxobutanoic acid |
Experimental Protocols
Protocol: Development of a Stability-Indicating HPLC Method
This protocol outlines the general steps for developing an HPLC method to assess the stability of 4-Methoxybut-3-enoic acid.[5][8]
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
-
Mobile Phase Selection:
-
Initial Conditions: A gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile is a common starting point for acidic compounds.
-
Optimization: Adjust the gradient profile and mobile phase composition to achieve good separation between the parent peak and any degradation products. The pH of the mobile phase can also be adjusted to improve peak shape and resolution.
-
-
Forced Degradation Study:
-
Prepare solutions of 4-Methoxybut-3-enoic acid (e.g., 1 mg/mL) in various stress conditions as outlined in the FAQ section.
-
Incubate the solutions for a defined period (e.g., 24 hours) or until significant degradation (e.g., 10-30%) is observed.
-
Neutralize the acidic and basic samples before injection.
-
-
Method Validation:
-
Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the main peak.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7]
-
Visualizations
Caption: Potential degradation pathways of 4-Methoxybut-3-enoic acid.
Caption: Troubleshooting workflow for addressing instability issues.
References
- 1. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. scispace.com [scispace.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Researcher's Guide to Confirming the Structure of 4-Methoxybut-3-enoic Acid by NMR Spectroscopy
This guide provides a comprehensive comparison of expected Nuclear Magnetic Resonance (NMR) data for 4-Methoxybut-3-enoic acid against alternative structures. It includes detailed experimental protocols and data interpretation workflows to aid researchers, scientists, and drug development professionals in unambiguous structure confirmation.
Predicted NMR Data for 4-Methoxybut-3-enoic Acid
The structural confirmation of 4-Methoxybut-3-enoic acid relies on the detailed analysis of its ¹H and ¹³C NMR spectra. The chemical shifts, multiplicities, and coupling constants of the signals are unique fingerprints of the molecule's atomic connectivity and stereochemistry. Below are the predicted NMR data for both the E (trans) and Z (cis) isomers of the compound.
¹H NMR Spectral Data (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H1 (-COOH) | 10.0 - 13.0 | broad singlet | - | The chemical shift is dependent on concentration and solvent.[1][2][3] |
| H2 (-CH₂-) | ~2.5 - 3.2 | doublet of doublets (dd) | J(H2, H3) ≈ 7-8 | Protons are adjacent to a carboxylic acid and a vinyl group.[2] |
| H3 (=CH-) | ~5.0 - 5.5 | doublet of triplets (dt) | E-isomer: J(H3,H4) ≈ 12-16Z-isomer: J(H3,H4) ≈ 7-12 | Coupled to H4 across the double bond and to the two H2 protons. |
| H4 (=CH-O) | ~6.0 - 6.5 | doublet (d) | E-isomer: J(H4,H3) ≈ 12-16Z-isomer: J(H4,H3) ≈ 7-12 | Deshielded due to the adjacent oxygen atom. The coupling constant is diagnostic for stereochemistry. |
| H5 (-OCH₃) | ~3.6 | singlet | - | Methoxy protons typically appear as a singlet.[4] |
¹³C NMR Spectral Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C1 (-COOH) | 170 - 175 | Carboxyl carbons are significantly deshielded.[1][5] |
| C2 (-CH₂-) | 35 - 45 | Aliphatic carbon adjacent to a carboxyl group. |
| C3 (=CH-) | 100 - 110 | Vinyl carbon shielded by the adjacent C2. |
| C4 (=CH-O) | 145 - 155 | Vinyl carbon deshielded by the directly attached oxygen. |
| C5 (-OCH₃) | 55 - 60 | Typical range for a methoxy carbon.[6][7][8] |
Comparison with a Structural Isomer: 3-Methoxybut-3-enoic Acid
To highlight the importance of precise data, here is a comparison with a plausible isomer, 3-methoxybut-3-enoic acid.
| Feature | 4-Methoxybut-3-enoic Acid | 3-Methoxybut-3-enoic Acid |
| ¹H NMR | ||
| Methoxy (-OCH₃) | Singlet, ~3.6 ppm | Singlet, ~3.5 ppm |
| Vinyl Protons | Two distinct signals (~5.0-5.5 ppm and ~6.0-6.5 ppm) with characteristic cis/trans coupling. | Two geminal protons on the same carbon, appearing as two distinct signals (~4.5-5.0 ppm) with a small geminal coupling constant (~1-3 Hz). |
| Methylene (-CH₂-) | One -CH₂- group adjacent to both the vinyl group and the carboxyl group (~2.5-3.2 ppm). | One -CH₂- group adjacent only to the carboxyl group (~2.4 ppm). |
| ¹³C NMR | ||
| Vinyl Carbons | Two signals (~100-110 ppm and ~145-155 ppm). | Two signals, one quaternary (~160 ppm) and one methylene (~90 ppm). |
This comparison demonstrates that while some signals like the methoxy and carboxyl groups might appear in similar regions, the signals corresponding to the carbon backbone, particularly the vinyl and methylene groups, provide definitive structural information.
Experimental Protocols
A. Sample Preparation
-
Weigh approximately 5-10 mg of the 4-Methoxybut-3-enoic acid sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
B. NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Temperature: 298 K.
-
C. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the multiplicities and coupling constants to establish proton-proton connectivities.
Visualization of the Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of 4-Methoxybut-3-enoic acid using NMR data.
Caption: Logical workflow for NMR-based structure elucidation.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. acdlabs.com [acdlabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Analytical Techniques for 4-Methoxybut-3-enoic Acid
For Immediate Release
This guide provides a comparative overview of analytical methodologies for the characterization and quantification of 4-Methoxybut-3-enoic acid, a compound of interest in various research and development sectors. The selection of an appropriate analytical technique is paramount for accurate and reliable results. This document outlines the principles and expected outcomes for mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy in the analysis of this compound.
Introduction to 4-Methoxybut-3-enoic Acid
4-Methoxybut-3-enoic acid (C₅H₈O₃, Molecular Weight: 116.12 g/mol ) is a carboxylic acid containing a methoxy and a vinyl group.[1] Its structural isomers, such as (2E)-4-methoxybut-2-enoic acid, share the same molecular formula and weight but differ in the position of the double bond.[2] The analytical challenge lies in the unambiguous identification and quantification of the specific isomer, 4-Methoxybut-3-enoic acid.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides a robust method for identification and quantification.
Expected Fragmentation Pattern:
-
Loss of a methoxy group (-OCH₃): leading to a fragment ion at m/z 85.
-
Loss of a carboxyl group (-COOH): resulting in a fragment at m/z 71.
-
Decarboxylation (-CO₂): producing a fragment at m/z 72.
-
Cleavage of the carbon chain: generating various smaller fragments.
It is important to note that for GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl or trimethylsilyl ester) is often necessary. This will alter the fragmentation pattern, and the derivatization process must be considered when interpreting the mass spectrum.
Alternative Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group protons, the vinyl protons, and the protons on the carbon adjacent to the carboxyl group. The coupling constants between the vinyl protons can be used to determine the stereochemistry (E/Z isomerism) of the double bond.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the two olefinic carbons, the carbon bearing the methoxy group, and the methoxy carbon itself.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Methoxybut-3-enoic acid is expected to exhibit characteristic absorption bands for:
-
O-H stretch of the carboxylic acid: a broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch of the carboxylic acid: a strong band around 1700-1725 cm⁻¹.
-
C=C stretch of the alkene: a band around 1640-1680 cm⁻¹.
-
C-O stretch of the methoxy group: a band in the region of 1000-1300 cm⁻¹.
Comparison of Analytical Methods
| Technique | Information Provided | Advantages | Limitations |
| GC-MS | Molecular weight, fragmentation pattern, quantification | High sensitivity and selectivity, good for volatile compounds | May require derivatization for polar compounds like carboxylic acids |
| LC-MS | Molecular weight, fragmentation pattern, quantification | Suitable for non-volatile and thermally labile compounds, high sensitivity | Can be affected by matrix effects |
| NMR | Detailed structural information, stereochemistry | Non-destructive, provides unambiguous structure elucidation | Lower sensitivity compared to MS, more expensive instrumentation |
| IR | Functional group identification | Fast, simple sample preparation, relatively inexpensive | Provides limited structural information, not ideal for quantification |
Experimental Workflow
A typical workflow for the analysis of 4-Methoxybut-3-enoic acid would involve sample preparation followed by instrumental analysis.
Conclusion
The choice of analytical technique for 4-Methoxybut-3-enoic acid depends on the specific research question. For unambiguous identification and structural elucidation, NMR spectroscopy is indispensable. For sensitive quantification, mass spectrometry-based methods, particularly LC-MS, are the preferred choice. IR spectroscopy serves as a rapid and simple tool for confirming the presence of key functional groups. A multi-technique approach is often the most powerful strategy for comprehensive characterization of this molecule.
References
For researchers, scientists, and drug development professionals, understanding the subtle nuances in the reactivity of organic molecules is paramount for designing novel synthetic routes and developing effective therapeutics. This guide provides a comparative analysis of the reactivity of 4-methoxybut-3-enoic acid and its structural analogs, supported by available experimental data and established principles of organic chemistry.
This document delves into the electronic and steric effects influencing the reactivity of the carbon-carbon double bond and the carboxylic acid moiety in these compounds. We will explore key reaction types, including electrophilic additions, nucleophilic acyl substitution, and cycloadditions, providing a framework for predicting and manipulating their chemical behavior.
Influence of the Methoxy Group: An Electronic Tug-of-War
The reactivity of 4-methoxybut-3-enoic acid is intrinsically linked to the electronic properties of the methoxy (-OCH3) group. This substituent exerts two opposing effects:
-
Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the double bond. This electron-donating resonance effect increases the electron density of the double bond, making it more susceptible to attack by electrophiles.
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the adjacent carbon atom through the sigma bond. This electron-withdrawing inductive effect deactivates the double bond towards electrophilic attack.
The overall influence of the methoxy group is a delicate balance of these two effects and is dependent on the specific reaction conditions and the nature of the attacking reagent.
Comparative Reactivity Data
| Compound | Relative Rate (at 500 K) | Activation Energy (Ea) (kJ/mol) |
| But-3-enoic acid | 1 | 168[1] |
| 2,2-dimethyl-but-3-enoic acid | 5.6 | 153[1] |
| 2,2-dimethyl-4-phenyl-but-3-enoic acid | 168 | 138[1] |
This data, while not including 4-methoxybut-3-enoic acid, clearly demonstrates the significant impact of substituents on the reactivity of the but-enoic acid scaffold. The electron-donating methyl groups in the 2-position increase the rate of decarboxylation, suggesting that substituents that can stabilize a positive charge buildup in the transition state will accelerate this particular reaction. Based on this, the electron-donating resonance effect of the methoxy group in 4-methoxybut-3-enoic acid would be expected to influence its decarboxylation rate.
Key Reactions and Experimental Protocols
The reactivity of 4-methoxybut-3-enoic acid and its analogs can be explored through a variety of fundamental organic reactions. Below are detailed experimental protocols for key transformations that can be adapted for these specific substrates.
Electrophilic Addition to the Alkene
The double bond in 4-methoxybut-3-enoic acid is susceptible to attack by electrophiles. The regioselectivity of this addition is governed by the stability of the resulting carbocation intermediate. The methoxy group, through its resonance effect, can stabilize a positive charge at the 3-position.
Experimental Protocol: Hydrobromination of an Unsaturated Carboxylic Acid
Objective: To add hydrogen bromide across the double bond of an unsaturated carboxylic acid.
Materials:
-
Unsaturated carboxylic acid (e.g., but-3-enoic acid)
-
33% HBr in acetic acid
-
Anhydrous diethyl ether
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the unsaturated carboxylic acid (1 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 33% HBr in acetic acid (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Esterification of the Carboxylic Acid
The carboxylic acid functional group readily undergoes esterification in the presence of an alcohol and an acid catalyst.
Experimental Protocol: Fischer Esterification
Objective: To convert a carboxylic acid to its corresponding methyl ester.
Materials:
-
Carboxylic acid (e.g., 4-methoxybut-3-enoic acid)
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the carboxylic acid (1 equivalent) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) with caution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with diethyl ether (3 x 25 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ester.
-
Purify the ester by distillation or column chromatography.
Lactonization
For certain isomers, such as those where the double bond is appropriately positioned relative to the carboxylic acid, intramolecular cyclization to form a lactone can be induced, often under acidic conditions.[2]
Experimental Protocol: Acid-Catalyzed Lactonization
Objective: To synthesize a lactone from a γ,δ- or δ,ε-unsaturated carboxylic acid.
Materials:
-
Unsaturated carboxylic acid
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the unsaturated carboxylic acid (1 equivalent) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction (monitor by TLC).
-
Cool the reaction mixture to room temperature and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting lactone by column chromatography or distillation.
Visualizing Reaction Pathways
To better understand the logical flow of the synthetic transformations described, the following diagrams illustrate the key reaction pathways.
Caption: Electrophilic addition to 4-methoxybut-3-enoic acid.
Caption: Fischer esterification of a carboxylic acid.
Conclusion
The reactivity of 4-methoxybut-3-enoic acid and its related compounds is a fascinating interplay of electronic and steric factors. While a comprehensive, direct comparative dataset remains an area for further investigation, the principles outlined in this guide, along with the provided experimental protocols, offer a solid foundation for researchers to explore the rich chemistry of these molecules. The ability to predict and control the outcomes of their reactions is essential for their application in the synthesis of complex targets and the development of new chemical entities with potential biological activity. Further quantitative studies are encouraged to build a more detailed understanding of the structure-reactivity relationships within this class of compounds.
References
Validating the Purity of Synthesized 4-Methoxybut-3-enoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous validation of synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug discovery and development. This guide provides a comparative framework for assessing the purity of synthesized trans-4-Methoxybut-3-enoic acid (also known as (2E)-4-methoxybut-2-enoic acid), a versatile building block in organic synthesis. Here, we outline key analytical techniques and provide detailed experimental protocols to compare a newly synthesized batch against a commercially available reference standard.
Comparative Purity Analysis
The purity of a synthesized batch of trans-4-Methoxybut-3-enoic acid should be benchmarked against a certified reference standard. The following table summarizes the expected outcomes from key analytical methods for a high-purity synthesized product and a commercial reference.
| Analytical Technique | Parameter | Synthesized 4-Methoxybut-3-enoic Acid | Commercial Reference Standard (>97%) | Potential Impurities |
| ¹H NMR | Chemical Shift (δ) | Consistent with expected structure | Conforms to reference spectrum | Residual solvents, starting materials (e.g., ethyl acetoacetate, trimethyl orthoformate), brominated intermediates, ethyl 4-methoxybut-3-enoate |
| Integration | Proportional to the number of protons | Proportional to the number of protons | Peaks corresponding to impurities | |
| HPLC (UV) | Purity by Area % | ≥ 98% | ≥ 97% | Peaks at different retention times |
| Retention Time (tR) | Matches reference standard | Established tR | - | |
| LC-MS | [M-H]⁻ | Expected m/z: 115.04 | Expected m/z: 115.04 | Ions corresponding to the molecular weight of potential impurities |
| Melting Point | Range | Sharp, e.g., 66-68 °C | 66–67°C | Broad and depressed melting point range |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and identify any proton-containing impurities.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized 4-Methoxybut-3-enoic acid and the reference standard in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a ¹H NMR spectrum for each sample.
-
Analysis:
-
Compare the chemical shifts and coupling constants of the synthesized sample with the reference standard.
-
Integrate all peaks and calculate the relative molar ratios to quantify impurities.
-
Pay close attention to regions where signals from potential impurities, such as residual ethyl ester (quartet around 4.2 ppm, triplet around 1.3 ppm) or starting materials, might appear.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chromatographic purity of the synthesized compound.
Protocol:
-
Sample Preparation: Prepare stock solutions of the synthesized sample and the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL. Prepare a working solution of 0.1 mg/mL by dilution.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run the reference standard to determine its retention time.
-
Inject the synthesized sample and identify the main peak corresponding to 4-Methoxybut-3-enoic acid.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the synthesized compound and identify the mass of any impurities.
Protocol:
-
Sample Preparation: Use the same diluted solution prepared for HPLC analysis (0.1 mg/mL).
-
Instrumentation: An LC-MS system equipped with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC conditions as described above.
-
MS Conditions:
-
Ionization Mode: Negative ESI mode is suitable for carboxylic acids to detect the [M-H]⁻ ion.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the product and potential impurities (e.g., m/z 50-500).
-
-
Analysis:
-
Confirm the presence of the [M-H]⁻ ion for 4-Methoxybut-3-enoic acid at the expected m/z of 115.04.
-
Analyze the mass spectra of any impurity peaks detected in the chromatogram to aid in their identification.
-
Visualizing the Workflow and Analytical Logic
The following diagrams illustrate the experimental workflow for purity validation and the logical relationship between the analytical techniques.
Caption: Experimental workflow for the purity validation of synthesized 4-Methoxybut-3-enoic acid.
Caption: Logical relationship between analytical techniques and the purity information they provide.
A Comparative Guide to the Synthetic Routes of 4-Methoxybut-3-enoic Acid
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and selective synthesis of functionalized building blocks is paramount. 4-Methoxybut-3-enoic acid, a substituted unsaturated carboxylic acid, represents a valuable synthon, yet a comprehensive comparison of its synthetic accessibility is lacking in the current literature. This guide aims to provide an objective comparison of potential synthetic strategies, complete with experimental data and detailed protocols, to aid in the selection of the most suitable route for a given research endeavor.
Comparison of Synthetic Approaches
At present, a single, prominent synthetic strategy for a closely related analogue, ethyl 4-methoxypent-3-enoate, has been documented. This method, alongside other plausible but less detailed routes, is outlined below. The direct synthesis of 4-methoxybut-3-enoic acid itself is not well-documented, with many potential routes requiring multiple steps or starting from non-commercial precursors.
Table 1: Comparison of Synthetic Routes to 4-Methoxybut-3-enoic Acid and its Analogue
| Route Name | Starting Material | Key Reagents | Product | Yield (%) | Advantages | Disadvantages |
| Route 1: Carbonylation of an Allylic Alcohol Analogue | 3-Methoxybut-1-en-3-ol | CO, Ethanol, PdCl₂, PPh₃ | Ethyl 4-methoxypent-3-enoate | 42% (combined acid and ester) | Direct incorporation of the carbonyl group. | High pressure required; produces a mixture of acid and ester; data is for a pentenoate analogue.[1] |
Detailed Synthetic Protocols
Route 1: Carbonylation of 3-Methoxybut-1-en-3-ol (Analogue Synthesis)
This route describes the synthesis of ethyl 4-methoxypent-3-enoate, a close structural analogue of the target molecule, via the carbonylation of 3-methoxybut-1-en-3-ol.[1] This method introduces the carboxylic acid functionality (as an ester) in a single step.
Experimental Protocol:
A mixture of 3-methoxybut-1-en-3-ol, ethanol, and a catalytic amount of a palladium chloride-triphenylphosphine complex is subjected to a high pressure of carbon monoxide. The reaction is heated for a specified duration. After the reaction, the mixture is worked up to isolate the resulting ethyl 4-methoxypent-3-enoate and 4-methoxypent-3-enoic acid. The combined yield for both products is reported to be 42%.[1]
Reaction Scheme:
Caption: Carbonylation of an allylic alcohol analogue.
Logical Workflow for Route Selection
The selection of a synthetic route is a multifactorial decision process. The following diagram illustrates the logical considerations for choosing a synthetic pathway to 4-methoxybut-3-enoic acid, taking into account the currently available information.
Caption: Decision workflow for selecting a synthetic route.
Conclusion
The synthesis of 4-methoxybut-3-enoic acid is not yet well-established in the chemical literature, with no direct, high-yielding methods readily available. The carbonylation of an allylic alcohol analogue provides a potential, albeit imperfect, starting point for methodological development. Further research into alternative routes, such as those starting from different precursors or employing novel catalytic systems, is warranted to improve the accessibility of this valuable synthetic building block. The information and workflow provided herein serve as a foundation for researchers to make informed decisions when embarking on the synthesis of 4-methoxybut-3-enoic acid and its derivatives.
References
Navigating the Cross-Reactivity Landscape of 4-Methoxybut-3-enoic Acid: A Methodological Guide
The potential for cross-reactivity arises when an analytical method, such as an immunoassay, or a biological system, like a receptor, recognizes and responds to compounds other than the target analyte. This can lead to inaccurate quantification, false-positive results, or off-target effects in drug development. For a molecule like 4-Methoxybut-3-enoic acid, identifying its potential cross-reactants is a critical step in the development of specific assays or in understanding its biological interactions.
Hypothetical Experimental Workflow for Cross-Reactivity Assessment
A typical cross-reactivity study for 4-Methoxybut-3-enoic acid, particularly in the context of developing a competitive immunoassay, would follow a structured workflow. This process is designed to systematically evaluate the binding of structurally similar compounds to the antibodies generated against the target analyte.
Caption: A generalized workflow for assessing the cross-reactivity of a target analyte.
Experimental Protocols
Below are detailed methodologies for the key experiments outlined in the workflow.
Hapten Synthesis and Carrier Protein Conjugation
-
Objective: To prepare an immunogen that can elicit an antibody response against the small molecule 4-Methoxybut-3-enoic acid.
-
Protocol:
-
Activate the carboxyl group of 4-Methoxybut-3-enoic acid using a suitable carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form an active NHS ester.
-
Conjugate the activated hapten to a carrier protein, such as bovine serum albumin (BSA) for immunization or ovalbumin (OVA) for assay coating, by reacting the NHS ester with the lysine residues of the protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Purify the conjugate by dialysis or size-exclusion chromatography to remove unreacted hapten and coupling reagents.
-
Characterize the conjugate by determining the hapten-to-protein ratio using techniques like UV-Vis spectrophotometry or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
-
Competitive Inhibition Immunoassay (ELISA Format)
-
Objective: To quantify the degree of cross-reactivity of potential interfering compounds.
-
Protocol:
-
Coat a 96-well microtiter plate with the 4-Methoxybut-3-enoic acid-OVA conjugate and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Prepare a series of standard solutions of 4-Methoxybut-3-enoic acid and solutions of the potential cross-reactants at various concentrations.
-
In a separate plate or tubes, pre-incubate the anti-4-Methoxybut-3-enoic acid antibody with either the standard solutions or the potential cross-reactant solutions for a defined period.
-
Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate and incubate for 1-2 hours at room temperature.
-
Wash the plate thoroughly.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-species IgG) and incubate for 1 hour at room temperature.
-
Wash the plate and add a suitable substrate (e.g., 3,3',5,5'-tetramethylbenzidine, TMB).
-
Stop the reaction with a stop solution (e.g., 2 M H₂SO₄) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Presentation and Analysis
The results of the competitive inhibition assay should be presented in a clear and structured format to facilitate comparison.
Table 1: Hypothetical Cross-Reactivity Data for 4-Methoxybut-3-enoic Acid Immunoassay
| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| 4-Methoxybut-3-enoic acid | 10 | 100 |
| 4-Hydroxybut-3-enoic acid | 500 | 2.0 |
| But-3-enoic acid | >10,000 | <0.1 |
| 4-Methoxybutyric acid | 2,500 | 0.4 |
| 3-Methoxypropionic acid | >10,000 | <0.1 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
The IC₅₀ value is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC₅₀ of 4-Methoxybut-3-enoic acid / IC₅₀ of competing compound) x 100
Potential Signaling Pathways and Logical Relationships
While no specific signaling pathways involving 4-Methoxybut-3-enoic acid have been documented, a logical relationship for its potential metabolism can be conceptualized. This can be useful in identifying potential cross-reactive metabolites that should be tested.
Caption: A diagram illustrating potential metabolic transformations of 4-Methoxybut-3-enoic acid.
This guide provides a foundational framework for researchers to initiate and conduct robust cross-reactivity studies for 4-Methoxybut-3-enoic acid. The generation of such data is essential for the development of reliable analytical tools and for a deeper understanding of the compound's biological specificity.
A Comparative Analysis of 4-Methoxybut-3-enoic Acid and Other Acrylates for Research and Development
For Immediate Release
In the dynamic landscape of scientific research and drug development, the selection of appropriate chemical building blocks is paramount. This guide provides a comprehensive benchmark of 4-Methoxybut-3-enoic acid against other commonly utilized acrylate compounds. By presenting key performance indicators, detailed experimental protocols, and visualizing relevant biological pathways, this document serves as a vital resource for researchers, scientists, and professionals in the pharmaceutical industry.
Performance Benchmarking: A Quantitative Comparison
The following table summarizes the key physicochemical properties of 4-Methoxybut-3-enoic acid alongside those of acrylic acid, methyl acrylate, ethyl acrylate, and butyl acrylate. This data is essential for understanding the potential behavior of these compounds in various experimental and physiological conditions.
| Property | 4-Methoxybut-3-enoic acid | Acrylic Acid | Methyl Acrylate | Ethyl Acrylate | Butyl Acrylate |
| Molecular Formula | C₅H₈O₃ | C₃H₄O₂ | C₄H₆O₂ | C₅H₈O₂ | C₇H₁₂O₂ |
| Molecular Weight ( g/mol ) | 116.11[1] | 72.06 | 86.09 | 100.12 | 128.17[2] |
| Boiling Point (°C) | Not available | 141 | 80 | 99.4[3] | 148[1] |
| Density (g/cm³) | Not available | 1.05 | 0.95 | 0.9405[3] | 0.898[1] |
| Water Solubility | Not available | Miscible | 5 g/100 mL[4] | Insoluble[3] | < 1 mg/mL[2] |
| XLogP3 | -0.1[1] | 0.35 | 0.75 | 1.32 | 2.38 |
Experimental Protocols: Methodologies for Evaluation
To ensure reproducible and comparable results, standardized experimental protocols are crucial. Below are detailed methodologies for assessing the cytotoxicity and reactivity of acrylate compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is determined by dissolving them in a suitable solvent and measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test acrylate and a vehicle control. Remove the culture medium from the wells and add 100 µL of the prepared dilutions. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Reactivity Assessment: Determination of Monomer Reactivity Ratios
Monomer reactivity ratios are critical parameters in polymer chemistry that describe the relative reactivity of two monomers in a copolymerization reaction. They are essential for predicting the composition and structure of the resulting copolymer.
Principle: The Mayo-Lewis equation is used to relate the composition of the monomer feed to the composition of the copolymer formed at low conversion. By performing a series of copolymerization reactions with varying initial monomer feed ratios and analyzing the resulting copolymer composition, the reactivity ratios (r₁ and r₂) can be determined.
Protocol:
-
Preparation of Monomer Mixtures: Prepare a series of reaction mixtures with varying molar ratios of the two monomers (M₁ and M₂) in a suitable solvent. Add a free-radical initiator (e.g., AIBN or BPO).
-
Polymerization: Carry out the polymerization reactions under controlled temperature and inert atmosphere to low conversion (<10%) to ensure the monomer feed ratio remains relatively constant.
-
Polymer Isolation and Purification: Precipitate the formed copolymer in a non-solvent to remove unreacted monomers and the initiator. Dry the polymer to a constant weight.
-
Copolymer Composition Analysis: Determine the composition of the copolymer using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or elemental analysis.
-
Calculation of Reactivity Ratios: Use the copolymer composition data and the initial monomer feed ratios to solve the Mayo-Lewis equation using graphical methods (e.g., Fineman-Ross or Kelen-Tüdős methods) or non-linear least-squares analysis to obtain the reactivity ratios r₁ and r₂.
Visualization of Cellular Interactions
To understand the potential biological impact of acrylates, it is crucial to visualize their interaction with cellular signaling pathways.
Experimental Workflow: Cytotoxicity Assessment
The following diagram illustrates the workflow for assessing the cytotoxicity of acrylate compounds using the MTT assay.
References
A Spectroscopic Showdown: Unmasking the Isomers of 4-Methoxybut-3-enoic Acid
In the realm of fine chemical synthesis and drug development, the precise structural elucidation of isomeric compounds is paramount. The (E) and (Z) isomers of 4-Methoxybut-3-enoic acid, while structurally similar, are anticipated to exhibit distinct spectroscopic signatures. This guide provides a comparative analysis of these isomers, offering predicted spectroscopic data based on analogous compounds and established principles of chemical spectroscopy. Detailed hypothetical experimental protocols for their synthesis and characterization are also presented to aid researchers in their practical application.
Comparative Spectroscopic Data
The anticipated spectroscopic data for the (E) and (Z) isomers of 4-Methoxybut-3-enoic acid are summarized below. These predictions are derived from the analysis of structurally related compounds and serve as a guide for researchers.
| Spectroscopic Technique | Isomer | Predicted Key Data Points |
| ¹H NMR | (E)-4-Methoxybut-3-enoic acid | - Vinylic protons with a large coupling constant (J ≈ 12-18 Hz), indicative of a trans configuration.- CH=CH-COOH proton expected around 6.9-7.2 ppm.- OCH₃ proton as a singlet around 3.7-3.9 ppm.- -CH₂- protons adjacent to the carbonyl group appearing as a doublet of doublets. |
| (Z)-4-Methoxybut-3-enoic acid | - Vinylic protons with a smaller coupling constant (J ≈ 6-12 Hz), characteristic of a cis configuration.- CH=CH-COOH proton expected at a slightly different chemical shift compared to the (E) isomer.- OCH₃ proton as a singlet, potentially with a minor shift compared to the (E) isomer.- -CH₂- protons with a distinct coupling pattern from the (E) isomer. | |
| ¹³C NMR | (E)-4-Methoxybut-3-enoic acid | - Carbonyl carbon (C=O) signal around 170-175 ppm.- Olefinic carbons with distinct chemical shifts.- Methoxy carbon (-OCH₃) signal around 55-60 ppm. |
| (Z)-4-Methoxybut-3-enoic acid | - Carbonyl carbon (C=O) signal with a subtle shift compared to the (E) isomer.- Olefinic carbons with chemical shifts differing from the (E) isomer due to stereochemistry.- Methoxy carbon (-OCH₃) signal with a potential minor shift. | |
| Infrared (IR) Spectroscopy | Both Isomers | - Broad O-H stretch from the carboxylic acid group (approx. 2500-3300 cm⁻¹).- Strong C=O stretch from the carboxylic acid (approx. 1700-1725 cm⁻¹).- C=C stretch (approx. 1640-1660 cm⁻¹).- C-O stretch from the methoxy group (approx. 1050-1250 cm⁻¹). |
| Mass Spectrometry (MS) | Both Isomers | - A molecular ion peak (M⁺) corresponding to the molecular weight of C₅H₈O₃ (116.0473 g/mol ).- Characteristic fragmentation patterns including the loss of a methoxy group (-OCH₃) and a carboxyl group (-COOH). |
Experimental Protocols
The following are hypothetical, yet plausible, experimental protocols for the synthesis and spectroscopic characterization of the (E) and (Z) isomers of 4-Methoxybut-3-enoic acid. These are based on established organic synthesis methodologies.
Synthesis of (E)- and (Z)-4-Methoxybut-3-enoic Acid
A potential synthetic route could involve the Wittig or Horner-Wadsworth-Emmons olefination of a suitable glyoxylic acid derivative with a methoxymethyl phosphorane or phosphonate, respectively. The stereochemical outcome ((E) vs. (Z)) can often be controlled by the choice of reagents and reaction conditions (e.g., solvent, base, temperature). Subsequent hydrolysis of the resulting ester would yield the target carboxylic acid.
Materials:
-
Methyl glyoxylate
-
(Methoxymethyl)triphenylphosphonium chloride
-
Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), (methoxymethyl)triphenylphosphonium chloride is suspended in anhydrous THF. A strong base, such as NaH or KOtBu, is added portion-wise at 0 °C. The reaction mixture is stirred for 1-2 hours to allow for the formation of the corresponding ylide.
-
Olefination: A solution of methyl glyoxylate in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Ester Isolation: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude methyl 4-methoxybut-3-enoate. The (E) and (Z) isomers may be separable at this stage by column chromatography.
-
Hydrolysis: The isolated ester is dissolved in a mixture of methanol and aqueous NaOH solution. The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).
-
Acidification and Isolation: The reaction mixture is cooled, and the methanol is removed under reduced pressure. The remaining aqueous solution is acidified with HCl. The precipitated carboxylic acid is then extracted with an organic solvent, dried, and the solvent is evaporated to yield the target 4-methoxybut-3-enoic acid isomer.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are to be recorded on a 300 MHz or higher field spectrometer.
-
Samples should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Tetramethylsilane (TMS) can be used as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
Mass Spectrometry (MS):
-
Mass spectra can be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the synthesis and comparative spectroscopic analysis of the 4-methoxybut-3-enoic acid isomers.
Caption: Workflow for synthesis and spectroscopic comparison of isomers.
A Comparative Guide to Analytical Standards for 4-Methoxybut-3-enoic Acid
For researchers, scientists, and drug development professionals, the quality and characterization of analytical standards are paramount for accurate and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for the qualification of 4-Methoxybut-3-enoic acid standards, offering insights into best practices and data interpretation. While a direct comparison of multiple commercial certified reference materials (CRMs) for 4-Methoxybut-3-enoic acid is challenging due to limited availability, this guide focuses on the analytical techniques used to establish the purity, identity, and stability of this compound, providing a framework for its qualification as an analytical standard.
Comparison of Analytical Techniques
The accurate determination of purity and the identification of impurities in 4-Methoxybut-3-enoic acid require a multi-technique approach. The following table summarizes the performance of common analytical methods for the analysis of short-chain unsaturated carboxylic acids.
| Analytical Technique | Purity Determination | Impurity Profiling | Quantification | Key Strengths & Limitations |
| High-Performance Liquid Chromatography (HPLC) | Excellent | Good | Excellent | Strengths: High precision and accuracy, suitable for non-volatile and thermally labile compounds. Limitations: May require a chromophore for sensitive UV detection; derivatization can be used to enhance sensitivity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent | Excellent | Excellent | Strengths: High sensitivity and specificity, excellent for identifying volatile impurities. Limitations: Often requires derivatization for volatile and polar analytes like carboxylic acids to improve peak shape and thermal stability. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Good (qNMR) | Excellent | Good (qNMR) | Strengths: Provides structural confirmation, capable of quantitative analysis (qNMR) without a reference standard for the same compound. Limitations: Lower sensitivity compared to chromatographic methods. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Qualitative | Qualitative | No | Strengths: Provides information about functional groups, useful for identity confirmation. Limitations: Not a quantitative technique. |
Experimental Protocols
Detailed methodologies are crucial for the reliable characterization of analytical standards. Below are representative protocols for HPLC and GC-MS analysis of short-chain unsaturated carboxylic acids, which can be adapted for 4-Methoxybut-3-enoic acid.
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
This protocol outlines a reverse-phase HPLC method suitable for the purity assessment of 4-Methoxybut-3-enoic acid.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the 4-Methoxybut-3-enoic acid standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water with 0.1% formic acid. The gradient can be optimized to achieve good separation of the main peak from any impurities. A typical starting point is a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for the analyte)
-
-
Analysis: Inject the standard solution and record the chromatogram.
-
Data Interpretation: Calculate the purity of the standard by dividing the peak area of the main component by the total peak area of all components.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Impurity Profiling
This protocol describes a GC-MS method with derivatization for the identification and quantification of volatile impurities in 4-Methoxybut-3-enoic acid.[1][2][3]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for fatty acid analysis (e.g., DB-FFAP or similar polar column)
Reagents:
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or methyl chloroformate)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
Procedure:
-
Standard Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the 4-Methoxybut-3-enoic acid standard into a reaction vial.
-
Add 100 µL of the anhydrous solvent and 50 µL of the derivatization agent.
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Data Interpretation: Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST). Quantify impurities using an internal standard or by area percent normalization.
Visualizing Analytical Workflows and Biological Context
Workflow for Analytical Standard Qualification
The following diagram illustrates a typical workflow for the qualification of a new batch of an analytical standard.
References
Comparative Guide to the Analysis of 4-Methoxybut-3-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of suitable analytical methodologies for the quantitative analysis of 4-Methoxybut-3-enoic acid. As there is a lack of specific peer-reviewed methods for this compound, this document outlines proposed analytical approaches based on established methods for structurally similar short-chain unsaturated and methoxy-containing carboxylic acids. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of the proposed analytical methods for the analysis of small organic acids. These values are illustrative and would require validation for the specific analysis of 4-Methoxybut-3-enoic acid.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Limit of Detection (LOD) | 0.1 - 10 µg/L | 0.05 - 1 mg/L |
| Limit of Quantification (LOQ) | 0.5 - 50 µg/L | 0.2 - 5 mg/L |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 5% |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Throughput | Lower, due to sample preparation | Higher |
| Selectivity | High, with mass spectral data | Moderate, potential for interference |
| Sample Derivatization | Required | Not typically required |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar compound like 4-Methoxybut-3-enoic acid, derivatization is necessary to increase its volatility and thermal stability.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of aqueous sample, add an internal standard.
-
Acidify the sample to a pH < 2 with hydrochloric acid to protonate the carboxylic acid.
-
Extract the analyte with 2 mL of ethyl acetate by vortexing for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (upper) layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injection Volume: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MSD Conditions:
-
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is well-suited for the analysis of polar, non-volatile compounds and often does not require derivatization.[3]
Methodology:
-
Sample Preparation:
-
Dilute the sample in the mobile phase to an appropriate concentration.
-
If the sample contains particulates, filter it through a 0.45 µm syringe filter before analysis.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B) (e.g., 70:30 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The UV absorbance maximum (λmax) for 4-Methoxybut-3-enoic acid would need to be determined, but a starting point would be around 210 nm, which is typical for unsaturated carboxylic acids.
-
Visualized Workflows
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling 4-Methoxybut-3-enoic acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of 4-Methoxybut-3-enoic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
4-Methoxybut-3-enoic acid is an unsaturated carboxylic acid. While specific data for this compound is limited, its structural analogs, such as (2E)-4-Methoxy-2-butenoic Acid and acrylic acid, are known to be irritants to the skin, eyes, and respiratory system. Therefore, a cautious approach is mandatory, and the following personal protective equipment must be worn at all times.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact, which can cause irritation. |
| Body Protection | Laboratory coat, chemical-resistant apron | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors is recommended. | Minimizes inhalation of vapors that may cause respiratory irritation. |
Quantitative Exposure Limits (Analog Data)
No specific occupational exposure limits (OELs) have been established for 4-Methoxybut-3-enoic acid. The following data for acrylic acid, a structurally related unsaturated carboxylic acid, should be used as a conservative guideline for assessing exposure risk.[1][2][3][4]
Table 2: Occupational Exposure Limits for Acrylic Acid (for reference)
| Organization | Exposure Limit (TWA - 8-hour) | Skin Notation |
| OSHA (PEL) | 2 ppm (6 mg/m³) | Yes |
| ACGIH (TLV) | 2 ppm | Yes |
| NIOSH (REL) | 2 ppm (6 mg/m³) | Yes |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.
Operational and Disposal Plans
The following protocols provide step-by-step guidance for the safe handling and disposal of 4-Methoxybut-3-enoic acid.
Experimental Protocol: Safe Handling of 4-Methoxybut-3-enoic acid
Objective: To provide a standardized procedure for the safe handling of 4-Methoxybut-3-enoic acid to minimize exposure and prevent accidents.
Methodology:
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
-
Verify that an emergency eyewash station and safety shower are accessible.[4]
-
Assemble all necessary equipment (glassware, stir plates, etc.) and ensure it is in good condition.
-
Don all required PPE as specified in Table 1.
-
-
Handling:
-
Conduct all manipulations of 4-Methoxybut-3-enoic acid within the chemical fume hood.
-
Use compatible, corrosion-resistant tools and containers.
-
When transferring the chemical, do so carefully to avoid splashing.
-
Keep containers of 4-Methoxybut-3-enoic acid tightly closed when not in use.
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Experimental Protocol: Disposal of 4-Methoxybut-3-enoic acid Waste
Objective: To outline a safe and environmentally responsible procedure for the disposal of 4-Methoxybut-3-enoic acid and contaminated materials.
Methodology:
-
Waste Segregation:
-
Neutralization (for dilute aqueous solutions):
-
If institutional policy allows, dilute aqueous solutions may be neutralized before disposal.
-
While stirring, slowly add a dilute base (e.g., sodium bicarbonate or 1M sodium hydroxide) until the pH is between 6 and 8.
-
This neutralized solution should still be collected as hazardous aqueous waste unless your institution's guidelines permit drain disposal for neutralized, non-hazardous salt solutions.[5][7]
-
-
Container Management and Pickup:
-
Keep the hazardous waste container securely closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area.
-
Arrange for pickup by your institution's environmental health and safety (EHS) department.
-
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely working with 4-Methoxybut-3-enoic acid.
Caption: Logical workflow for handling 4-Methoxybut-3-enoic acid.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Acrylic acid [cdc.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Acrylic acid [medbox.iiab.me]
- 3. osha.gov [osha.gov]
- 4. neutronco.com [neutronco.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. youtube.com [youtube.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
